Product packaging for Imidazo[1,2-a]pyridin-3-ol(Cat. No.:CAS No. 150359-29-8)

Imidazo[1,2-a]pyridin-3-ol

Cat. No.: B583105
CAS No.: 150359-29-8
M. Wt: 134.138
InChI Key: VRZXJLHKXVOHJE-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-3-ol is a versatile nitrogen-bridged heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This high-purity chemical is a critical building block for synthesizing novel bioactive molecules and is offered exclusively for research applications. The imidazo[1,2-a]pyridine core is extensively investigated for its profound anticancer potential. Research on analogous compounds shows this scaffold can inhibit key signaling pathways driving tumor proliferation, including the NF-κB and STAT3 pathways, which are central to inflammation-driven cancers . Furthermore, related derivatives demonstrate the ability to induce cell cycle arrest and promote apoptosis in cancer cells by modulating the AKT/mTOR pathway and increasing the expression of pro-apoptotic proteins like BAX . Some imidazopyridine derivatives are also known to interact with DNA, suggesting a potential multi-modal mechanism of action against malignant cells . Beyond oncology, this structural motif displays a broad spectrum of biological activities, making it a valuable template for developing agents against infectious diseases . The product is presented as a qualified reference standard for use in analytical method development, chemical synthesis, and biochemical screening. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are encouraged to consult the latest scientific literature for specific applications of this compound and its derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B583105 Imidazo[1,2-a]pyridin-3-ol CAS No. 150359-29-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-5-8-6-3-1-2-4-9(6)7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZXJLHKXVOHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666137
Record name Imidazo[1,2-a]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150359-29-8
Record name Imidazo[1,2-a]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for Imidazo 1,2 a Pyridin 3 Ol and Its Derivatives

Condensation Reactions in Imidazo[1,2-a]pyridine (B132010) Synthesis

Condensation reactions represent the classical and most foundational approach to synthesizing the imidazo[1,2-a]pyridine ring system. rsc.orgfrontiersin.org These reactions typically involve the formation of the fused imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure, primarily utilizing 2-aminopyridine (B139424) as a key starting material. The versatility of this approach lies in the variety of carbonyl-containing compounds that can be employed to construct the imidazole portion of the scaffold.

The condensation of 2-aminopyridines with various carbonyl compounds is a cornerstone for the synthesis of the imidazo[1,2-a]pyridine core. beilstein-journals.org This general strategy encompasses reactions with a range of carbonyl-containing substrates, leading to the formation of the five-membered imidazole ring fused to the pyridine. The specific nature of the carbonyl compound dictates the substitution pattern on the final heterocyclic product.

A historically significant and widely used method for the synthesis of imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-halogenocarbonyl compounds, such as α-haloketones or α-haloaldehydes. organic-chemistry.orgresearchgate.net This reaction, often referred to as the Tschitschibabin (or Chichibabin) synthesis, proceeds through the initial N-alkylation of the endocyclic nitrogen of the 2-aminopyridine by the α-halogenocarbonyl compound, forming a pyridinium (B92312) salt intermediate. nih.gov This is followed by an intramolecular cyclization via condensation between the exocyclic amino group and the carbonyl group to yield the fused bicyclic system. beilstein-journals.orgnih.gov

Innovations in this area have led to the development of catalyst-free and solvent-free conditions. For instance, reacting α-bromo/chloroketones with 2-aminopyridines can proceed efficiently at 60°C without the need for a catalyst or solvent. organic-chemistry.org The reaction between 2-aminopyridine and bromoacetaldehyde (B98955) was one of the earliest examples, though it required high temperatures. organic-chemistry.orgnih.gov More recent approaches utilize various substituted phenacyl bromides and can be facilitated by heterogeneous catalysts like copper silicate, offering advantages such as shorter reaction times and higher yields. rsc.org

Table 1: Examples of Condensation Reactions with α-Halogenocarbonyl Compounds

2-Aminopyridine Derivativeα-Halogenocarbonyl CompoundConditionsCatalyst/SolventYieldReference
2-Aminopyridineα-Bromo/chloroketones60°CNone (Solvent-free)Not specified organic-chemistry.org
2-AminopyridineBromoacetaldehyde150-200°C (sealed tube)NoneLow organic-chemistry.orgnih.gov
2-AminopyridinePhenacyl bromidesRefluxCopper Silicate / AcetonitrileHigh rsc.org
2-AminopyridineBromoacetophenonesRoom TemperatureK₂CO₃ / DMFNot specified beilstein-journals.org

The direct condensation of 2-aminopyridines with ketones and aldehydes offers another pathway to the imidazo[1,2-a]pyridine scaffold. Reactions involving ketones, particularly acetophenones, are often performed as three-component reactions or are promoted by various catalysts. For example, graphene oxide has been used to promote the condensation of 2-aminopyridines with acetophenones and thiols. beilstein-journals.orgmdpi.com In other instances, acids like p-toluenesulfonic acid (pTSA) or sulfuric acid can catalyze the reaction between 2-aminopyridines and two molecules of acetophenones under solventless conditions. beilstein-journals.orgmdpi.com Iodine-promoted reactions of 2-aminopyridine with acetophenones have also been developed, proceeding via an Ortoleva-King type intermediate. nih.gov

Aldehydes are also crucial substrates, though they are frequently utilized within the context of multicomponent reactions, which provide a more direct route to highly substituted imidazo[1,2-a]pyridine derivatives. beilstein-journals.orgmdpi.com

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in modern organic synthesis, prized for their high atom economy, convergence, and ability to generate molecular complexity in a single step. nih.gov For the synthesis of imidazo[1,2-a]pyridines, MCRs offer a streamlined approach to creating diverse derivatives by combining three or more starting materials in a one-pot process. rsc.org

The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent isocyanide-based multicomponent reaction and stands as one of the most effective methodologies for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives. nih.govresearchgate.net This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid. nih.govresearchgate.netbeilstein-journals.org

The mechanism involves the formation of an imine from the 2-aminopyridine and the aldehyde, which is then attacked by the isocyanide. An intramolecular cyclization follows, where the endocyclic nitrogen of the pyridine ring attacks the nitrilium ion intermediate, leading to the formation of the fused heterocyclic scaffold. researchgate.netbeilstein-journals.org A wide range of catalysts have been employed to facilitate this transformation, including scandium triflate (Sc(OTf)₃), ytterbium triflate (Yb(OTf)₃), and ammonium (B1175870) chloride (NH₄Cl), the last of which is considered a greener catalyst. organic-chemistry.orgdntb.gov.ua The reaction conditions are often mild, and alternative energy sources like microwave irradiation can be used to accelerate the reaction and improve yields. nih.govdntb.gov.ua

Table 2: Selected Examples of the Groebke–Blackburn–Bienaymé Reaction

Aldehyde2-AminopyridineIsocyanideCatalystConditionsYieldReference
2-Azidobenzaldehyde2-Aminopyridinetert-Butyl isocyanideNH₄ClMeOH, r.t.Moderate beilstein-journals.org
FurfuraldehydeAminopyridinesVarious isocyanidesYb(OTf)₃Microwave, 100°C89-98% dntb.gov.ua
Various aldehydes2-AminopyridineVarious isocyanidesSc(OTf)₃Not specifiedNot specified organic-chemistry.org
3-Formyl-chromone2-Aminopyridinetert-ButylisocyanideNH₄ClMicrowave, EtOH36%
Various aldehydesAminopyrazineVarious isocyanidesBF₃·MeCNOne-pot, two-stepup to 85%

A novel and expeditious cascade protocol for the synthesis of functionalized Imidazo[1,2-a]pyridin-3-ols has been developed based on the Petasis reaction. mdpi.com The Petasis Borono-Mannich reaction is a multicomponent coupling of a boronic acid, an amine, and a carbonyl compound to produce substituted amines. mdpi.com In the context of imidazo[1,2-a]pyridin-3-ol synthesis, this reaction is ingeniously incorporated into a cascade sequence.

This strategy begins with the reaction of a 2-aminopyridine with glyoxylic acid, which serves as the carbonyl component. This forms an intermediate imine. The imine then reacts with an aryl boronic acid in a classic Petasis transformation. The crucial step that completes the fused ring system is a subsequent intramolecular amidation (lactamization) cascade, which leads directly to the cyclized 2-aryl-substituted this compound product. mdpi.com This methodology is noted for its efficiency and reliance on commercially available starting materials, presenting a superior alternative to many existing procedures for accessing these specific analogs. mdpi.com The yield of the final product can be influenced by the electronic nature of the substituents on both the 2-aminopyridine ring and the aryl boronic acid. mdpi.com

Isocyanide Multicomponent Reactions

Isocyanide-based multicomponent reactions (IMCRs) offer an efficient pathway for the synthesis of complex molecules like imidazo[1,2-a]pyridines from simple starting materials in a single step. beilstein-journals.org The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is a prominent example, involving the condensation of an aminopyridine, an aldehyde, and an isocyanide. researchgate.netresearchgate.netbeilstein-journals.orgbeilstein-journals.org This reaction can be catalyzed by both Brønsted and Lewis acids. researchgate.netresearchgate.netbeilstein-journals.orgbeilstein-journals.org

The use of alternative energy sources such as microwave irradiation has been shown to accelerate these reactions, leading to cleaner products in shorter reaction times. mdpi.com For instance, phosphotungstic acid (HPW) has been utilized as a green and economical catalyst for the GBB-3CR, providing high yields of imidazo[1,2-a]pyridines in short reaction times under microwave heating. beilstein-journals.orgbeilstein-journals.org The versatility of the GBB-3CR allows for the incorporation of various functional groups, including those that can be used in subsequent reactions like the Ugi or Passerini reactions to create peptidomimetic structures. beilstein-journals.orgbeilstein-journals.orgnih.gov

A study detailed the synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics through a tandem sequence of GBB-3CR followed by an Ugi reaction. beilstein-journals.orgnih.gov This approach allows for the creation of a diverse library of compounds with potential biological activity by varying the starting components in both multicomponent reactions. beilstein-journals.orgnih.gov

C-H Functionalization Strategies

Direct C-H functionalization is a powerful and atom-economical strategy for introducing functional groups onto the imidazo[1,2-a]pyridine core. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials, thus simplifying synthetic routes. mdpi.com

Regioselective C-3 Functionalization of the Imidazo[1,2-a]pyridine Ring

The C-3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to electrophilic attack, making its functionalization a major focus of research. mdpi.comtandfonline.com This regioselectivity is attributed to the electronic properties of the heterocyclic system. tandfonline.com

A variety of functional groups have been introduced at the C-3 position, including aryl, alkyl, and sulfenyl groups. rsc.orgdntb.gov.ua For instance, a metal-free protocol for the regioselective C-3 sulfenylation of imidazo[1,2-a]pyridines has been developed using arylhydrazine hydrochloride and elemental sulfur in the presence of molecular iodine. rsc.orgrsc.org This method demonstrates good functional group tolerance, providing a range of 3-sulfenylated imidazo[1,2-a]pyridines in high yields. rsc.org

Direct C-3 arylation has been achieved using aryl tosylates and mesylates catalyzed by palladium-phosphine complexes. dntb.gov.ua Furthermore, visible-light-induced C-H functionalization has emerged as a green and efficient method for C-3 modification. mdpi.com

Oxidative C-H Functionalization Methodologies

Oxidative C-H functionalization provides a direct route to introduce heteroatoms and other functionalities. A metal-free, regioselective direct C-3 hydroxylation of imidazo[1,2-a]pyridines has been reported using hydrogen peroxide as the oxidant. researchgate.net This method proceeds via a proposed free-radical pathway, where a hydroxy radical generated from H₂O₂ attacks the electron-rich C-3 position. researchgate.net

Copper-catalyzed oxidative cyclization has also been employed for the synthesis of functionalized imidazo[1,2-a]pyridines. beilstein-journals.org For example, the reaction of 2-aminopyridines with cinnamaldehyde (B126680) derivatives under aerobic conditions yields formyl-substituted imidazo[1,2-a]pyridines. beilstein-journals.org Another copper-catalyzed method utilizes air as the oxidant for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins. nih.govorganic-chemistry.org

Catalytic Approaches in Imidazo[1,2-a]pyridine Synthesis

Catalysis plays a pivotal role in the synthesis of imidazo[1,2-a]pyridines, enabling efficient and selective transformations under mild conditions. nih.govrsc.org

Transition Metal-Catalyzed Reactions (e.g., Copper, Palladium)

Transition metals, particularly copper and palladium, are widely used to catalyze the synthesis and functionalization of imidazo[1,2-a]pyridines. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Copper-catalyzed reactions are prevalent in the synthesis of the imidazo[1,2-a]pyridine core. beilstein-journals.org One-pot procedures involving copper catalysts have been developed for the synthesis of these heterocycles from simple starting materials like 2-aminopyridines, aldehydes, and terminal alkynes. beilstein-journals.org Copper(I) iodide (CuI) is a commonly used catalyst in these transformations. beilstein-journals.orgacs.org For instance, a CuI-catalyzed three-component domino reaction has been reported for the synthesis of imidazo[1,2-a]pyridines. beilstein-journals.org Copper-catalyzed aerobic oxidative C-N bond formation is another efficient strategy. sci-hub.se An efficient and mild heterogeneously catalyzed aerobic synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones has been developed using CuCl₂/nano-TiO₂. rsc.org

Palladium-catalyzed reactions are primarily employed for C-H functionalization, such as arylation and olefination. rsc.orgnih.gov Palladium catalysts have been used for the regioselective arylation of substituted imidazo[1,2-a]pyridines with aryl chlorides. rsc.org Palladium-catalyzed C-H olefination of imidazo[1,2-a]pyridine carboxamides has been achieved using palladium acetate (B1210297) with oxygen as the oxidant in aqueous ethanol (B145695). nih.gov Furthermore, palladium-catalyzed annulation of imidazo[1,2-a]pyridines with coumarins and indoles has been developed to synthesize fused heterocyclic systems. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Reactions

Catalyst Reactants Product Reference
CuI/NaHSO₄·SiO₂ Aldehydes, 2-aminopyridines, terminal alkynes Imidazo[1,2-a]pyridines beilstein-journals.org
CuBr Aminopyridines, nitroolefins Imidazo[1,2-a]pyridines organic-chemistry.org
CuCl₂/nano-TiO₂ 2-Aminopyridines, ketones Imidazo[1,2-a]pyridines rsc.org
Pd(OAc)₂ Imidazo[1,2-a]pyridines, aryl chlorides C-3 arylated imidazo[1,2-a]pyridines rsc.org
Pd(OAc)₂ Imidazo[1,2-a]pyridine carboxamides, acrylates C-H olefinated imidazo[1,2-a]pyridines nih.gov

Lewis and Brønsted Acid Catalysis

Both Lewis and Brønsted acids are effective catalysts for the synthesis of imidazo[1,2-a]pyridines, particularly in multicomponent reactions. researchgate.netresearchgate.netbeilstein-journals.org

Lewis acid catalysis has been employed in the three-component reaction of 2-aminopyridines, ynals, and elemental sulfur to afford imidazo[1,2-a]pyridine thiones, with scandium triflate (Sc(OTf)₃) being an effective catalyst. acs.org Ytterbium triflate (Yb(OTf)₃) has been used to catalyze the three-component reaction of imidazo[1,2-a]pyridines, aldehydes, and acetamide. mdpi.com Zinc triflate (Zn(OTf)₂) has been utilized for the Friedel-Crafts hydroxyalkylation of imidazo[1,2-a]pyridines with aldehydes. mdpi.com A highly enantioselective conjugate addition of 2-arylimidazo[1,2-a]pyridines to α,β-unsaturated 2-acylimidazoles has been achieved using a chiral-at-metal rhodium catalyst. acs.org

Brønsted acid catalysis is also widely used. researchgate.netresearchgate.netbeilstein-journals.org For example, a catalytic method for the synthesis of imidazo[1,2-a]pyridines has been developed based on the Brønsted acid-catalyzed regioselective ring-opening of 2H-azirines by 2-mercaptopyridines. rsc.org In the GBB-3CR, various Brønsted acids, including p-toluenesulfonic acid and phosphotungstic acid, have been shown to be effective catalysts. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Table 2: Examples of Acid-Catalyzed Reactions

Catalyst Type Catalyst Reaction Type Reference
Lewis Acid Sc(OTf)₃ Three-component annulation acs.org
Lewis Acid Yb(OTf)₃ Three-component aza-Friedel-Crafts mdpi.com
Lewis Acid Zn(OTf)₂ Friedel-Crafts hydroxyalkylation mdpi.com
Chiral Lewis Acid Λ-RhS Enantioselective conjugate addition acs.org
Brønsted Acid p-Toluenesulfonic acid Groebke-Blackburn-Bienaymé researchgate.net

Metal-Free and Organocatalytic Methods

The synthesis of imidazo[1,2-a]pyridines without the use of metal catalysts has gained significant traction, aligning with the principles of green chemistry. These methods often rely on the inherent reactivity of the starting materials or the use of organic catalysts to promote the desired transformations.

A prominent metal-free approach involves the condensation of 2-aminopyridines with α-halogenocarbonyl compounds. This reaction can proceed under catalyst-free conditions, sometimes with the application of eco-friendly techniques. For instance, the reaction between 2-aminopyridines and bromoacetophenones has been successfully carried out at room temperature in high-boiling solvents like DMF, with potassium carbonate as a base, or even without a base in refluxing DMF or ethanol. nih.govacs.org Another catalyst-free method describes the synthesis of imidazo[1,2-a]pyridines by reacting α-haloketones with 2-aminopyridines without any additional solvent. researchgate.net

Organocatalysis, utilizing small organic molecules to accelerate chemical reactions, has also been effectively employed. For example, p-toluenesulfonic acid (p-TSA) has been used to catalyze the reaction between 2-aminopyridines, aldehydes, and alkynes, leading to the formation of 2,3-disubstituted imidazo[1,2-a]pyridines in excellent yields. acs.org Boron trifluoride diethyl etherate has also been reported to promote the condensation of 2-aminopyridine with arylglyoxals and alkynes. acs.org

Furthermore, iodine-promoted reactions have proven to be a versatile metal-free strategy. Molecular iodine can catalyze the direct three-component reaction between 2-aminopyridines, ketones, and sulfonyl hydrazides. nih.gov Another iodine-promoted protocol involves the reaction of 2-aminopyridine with acetophenones in either SDS-derived micellar media with slight heating or in an "on-water" procedure at room temperature under mild acidic conditions. nih.gov The combination of flavin and iodine has been shown to catalyze the aerobic oxidative C-N bond formation for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org

Graphene oxide (GO), a carbon-based material, has emerged as an effective carbocatalyst for the synthesis of 3-sulfenylimidazo[1,2-a]pyridines through a multi-component reaction of 2-aminopyridines, acetophenones, and thiols. nih.gov A key advantage of GO is its potential for recovery and reuse. nih.gov

The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide, is a powerful tool for constructing the imidazo[1,2-a]pyridine scaffold without metal catalysis. mdpi.com This reaction can be promoted by Brønsted or Lewis acids. beilstein-journals.org For example, ammonium chloride has been used as a green catalyst for the GBB reaction to produce imidazo[1,2-a]pyridines functionalized with azides. mdpi.com

Table 1: Examples of Metal-Free and Organocatalytic Methods

Catalyst/Promoter Reactants Key Features
None (Catalyst-free) 2-Aminopyridines, α-Haloketones Reaction proceeds in high-boiling solvents or under solvent-free conditions. nih.govacs.orgresearchgate.net
p-Toluenesulfonic acid 2-Aminopyridines, Aldehydes, Alkynes Fast reaction, excellent yields. acs.org
Boron trifluoride diethyl etherate 2-Aminopyridine, Arylglyoxals, Alkynes Promotes condensation to form 2,3-disubstituted products. acs.org
Molecular Iodine 2-Aminopyridines, Ketones, Sulfonyl hydrazides Direct three-component reaction. nih.gov
Flavin-Iodine 2-Aminopyridines, Ketones Dual catalytic system for aerobic oxidative C-N bond formation. organic-chemistry.org
Graphene Oxide (GO) 2-Aminopyridines, Acetophenones, Thiols Recoverable and reusable carbocatalyst. nih.gov
Ammonium Chloride 2-Aminoazine, Aldehyde, Isocyanide (GBB Reaction) Green catalyst for the synthesis of functionalized imidazo[1,2-a]pyridines. mdpi.com

Advanced Synthetic Techniques

The quest for more efficient, environmentally friendly, and versatile synthetic routes to this compound and its derivatives has led to the adoption of advanced techniques that often offer significant advantages over conventional methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has been recognized as a highly effective technique for accelerating the synthesis of imidazo[1,2-a]pyridines, often leading to higher yields and shorter reaction times. researchgate.net This method has been successfully applied to the condensation of 2-aminopyridines with various substrates.

For instance, a facile microwave-assisted protocol using p-toluenesulfonic acid as a catalyst has been developed for the rapid synthesis of imidazo[1,2-a]pyridine derivatives in excellent yields. nih.govacs.org Similarly, a rapid and mild microwave-assisted method has been established for the synthesis of 3-carbaldehyde substituted imidazo[1,2-a]pyridines by condensing 2-aminopyridines with bromomalonaldehyde in an ethanol-water medium. nih.govacs.org

The Groebke–Blackburn–Bienaymé (GBB) reaction, a multicomponent approach, also benefits from microwave irradiation, allowing for cleaner and accelerated reactions. mdpi.com Furthermore, phosphotungstic acid (HPW) has been employed as a green and efficient catalyst for the GBB reaction under microwave heating, affording high yields of imidazo[1,2-a]pyridines in a short time. beilstein-journals.org The synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters, key intermediates for antitubercular agents, has also been efficiently achieved via microwave-assisted condensation. clockss.org One-pot, three-component condensation reactions to form imidazo[1,2-a]pyrimidine (B1208166) derivatives have also been effectively carried out using microwave assistance. rsc.org

Solvent-Free Synthesis and Green Chemistry Principles

Adherence to green chemistry principles has spurred the development of solvent-free synthetic methods for imidazo[1,2-a]pyridines, minimizing waste and environmental impact. These reactions are often conducted under neat conditions or with the assistance of techniques like microwave irradiation or mechanochemistry.

A notable example is the solvent-free synthesis of imidazo[1,2-a]pyridines via a three-component reaction assisted by microwaves. nih.gov Another approach involves the catalyst- and solvent-free condensation of α-haloketones with 2-aminopyridines. researchgate.net The Groebke–Blackburn–Bienaymé reaction (GBBR) has also been adapted to a solvent- and catalyst-free one-pot process to synthesize fused bis-heterocycles containing imidazo[1,2-a]pyridine and tetrazolo[1,5-a]quinoline (B14009986) frameworks under eco-friendly conditions. mdpi.comscispace.com

The use of water as a green solvent is another important aspect of green chemistry in this context. An ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system for the synthesis of imidazo[1,2-a]pyridines takes place in water. organic-chemistry.org Additionally, a heterogeneous basic support, Amberlyst® A-26(OH) ion exchange resin, has been used as a catalyst in water for the synthesis of imidazo[1,2-a]pyridine derivatives, offering the advantages of being a green solvent and easy purification. researchgate.net

Electrochemical and Mechanochemical Strategies

Electrochemical synthesis represents a green and atom-economical approach to functionalizing imidazo[1,2-a]pyridines. This method uses electrons as a traceless reagent, avoiding the need for chemical oxidants. researchgate.netnih.gov A metal-free electrochemical C3-sulfonylation of imidazo[1,2-a]pyridines with sodium benzenesulfinates has been developed, providing an effective route to 3-(arylsulfonyl)imidazo[1,2-a]pyridines in high yields. rsc.org This method has been successfully scaled up. rsc.org Furthermore, an efficient electrooxidative synthesis of 3-bromoimidazo[1,2-a]pyridines has been achieved through the co-electrolysis of 2-aminopyridines and α-bromoketones in an undivided cell without an external oxidant. researchgate.netresearchgate.net

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a solvent-free and energy-efficient alternative for the synthesis of imidazo[1,2-a]pyridines. The synthesis of 2-phenylimidazo[1,2-a]pyridine (B181562) has been demonstrated using manual grinding and vortex mixing, providing a safe and robust method. scielo.brresearchgate.net This approach is atom-economic and can be easily applied in various laboratory settings. scielo.brresearchgate.net

Use of Nanocatalysts in Reaction Optimization

Nanocatalysts have emerged as highly efficient catalysts for the synthesis of imidazo[1,2-a]pyridines due to their high surface area and catalytic activity. Copper nanoparticles have been utilized in a three-component, one-pot reaction for the synthesis of imidazo[1,2-a]pyridines under solvent-free conditions. researchgate.netbeilstein-journals.org

Magnetically separable nanocatalysts offer the advantage of easy recovery and reuse. Fe3O4-KHSO4-SiO2 and Fe3O4-SiO2 nanoparticles have been found to be catalytically active in the synthesis of imidazo[1,2-a]pyridines. researchgate.net A novel basic ionic liquid-supported magnetic nanoparticle catalyst (BIL@MNPs-SiO2) has been developed for the one-pot synthesis of fused imidazopyridines under solvent-free conditions, demonstrating excellent catalytic efficiency and thermal stability. ijcce.ac.ir This catalyst can be easily separated from the reaction mixture by magnetic decantation and reused multiple times without significant loss of activity. ijcce.ac.ir

Derivatization and Structural Modification Post-Synthesis

Post-synthesis derivatization of the imidazo[1,2-a]pyridine core is a crucial strategy for expanding the structural diversity and exploring the structure-activity relationships of these compounds. The C3-position of the imidazo[1,2-a]pyridine ring is particularly susceptible to electrophilic attack, making it a common site for functionalization. researchgate.net

A variety of functional groups can be introduced at the C3-position, including alkyl, aryl, and heteroaryl groups. For example, C3-alkylation can be achieved through a three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by Y(OTf)3. researchgate.netmdpi.com This method demonstrates good functional group tolerance and can be performed on a gram scale. mdpi.com

Halogenation is another common modification. For instance, N-iodosuccinimide can be used for the iodination of 2-phenylimidazo[1,2-a]pyridine. researchgate.net The introduction of a halogen can serve as a handle for further cross-coupling reactions, such as the Suzuki coupling, to introduce pyrimidine (B1678525) rings at the C3-position. researchgate.net

The Vilsmeier-Haack reaction can be used to introduce a formyl group at the C3-position, creating an aldehyde intermediate. researchgate.netscirp.org This aldehyde can then be used in subsequent reactions, such as Knoevenagel or Claisen-Schmidt condensations, to synthesize a variety of derivatives, including imidazo[1,2-a]pyridinyl-1-arylpropenones and imidazo[1,2-a]pyridinyl phenylacrylonitriles. scirp.orgjmchemsci.com

Furthermore, the imidazo[1,2-a]pyridine scaffold can be functionalized with phosphonate (B1237965) groups. For example, a series of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids have been synthesized through various routes, including late-stage functionalization of the scaffold already bearing a phosphonoacetate moiety. frontiersin.org

Other post-synthetic modifications include the synthesis of imidazo[1,2-a]pyridine-8-carboxamide (B121145) derivatives through an acid-amine coupling reaction and the introduction of side chains at the 3-position, which can be further elaborated to create primary amines for subsequent reactions. researchgate.netnih.gov

Table 2: Examples of Post-Synthesis Derivatization

Reaction Type Reagents/Catalysts Functional Group Introduced/Modification
C3-Alkylation Aldehydes, Amines, Y(OTf)3 Alkyl groups. researchgate.netmdpi.com
C3-Halogenation N-Iodosuccinimide Iodine. researchgate.net
Suzuki Coupling Pyrimidine boronic acids, Palladium catalyst Pyrimidine rings. researchgate.net
Vilsmeier-Haack Reaction POCl3, DMF Formyl group (aldehyde). researchgate.netscirp.org
Knoevenagel/Claisen-Schmidt Condensation Aldehyde intermediate, Phenylacetonitriles/Acetophenones Arylacrylonitriles/Arylpropenones. scirp.orgjmchemsci.com
Phosphonylation Various reagents Phosphonopropionic acid moieties. frontiersin.org
Amidation Substituted amines, HATU, DIPEA Carboxamide groups at C8. researchgate.net
Side-chain Elaboration Various reagents Primary amines and other functionalized side chains at C3. nih.gov

Introduction of Various Substituents (e.g., aryl, alkenyl, alkynyl, alkyl)

The direct synthesis of the this compound core can be achieved through a metal-free, regioselective C-3 hydroxylation of imidazo[1,2-a]pyridines. One reported method utilizes hydrogen peroxide (H₂O₂) as the hydroxylating agent. This approach is advantageous due to its metal-free conditions, which simplifies purification and reduces environmental impact. researchgate.net

Once the this compound scaffold is obtained, the introduction of various substituents is crucial for creating a diverse range of derivatives. While direct functionalization of the 3-hydroxy compound is not extensively documented, general methodologies for substituting the imidazo[1,2-a]pyridine ring system can be applied, often before the introduction of the 3-hydroxy group or on a protected form of the hydroxyl group.

Aryl Substituents:

The introduction of aryl groups, particularly at the C-3 position of the imidazo[1,2-a]pyridine ring, is a common strategy. Direct C-H arylation reactions are a powerful tool for this purpose. These reactions can be catalyzed by various transition metals, including palladium and copper. For instance, copper(I)-catalyzed direct arylation of substituted imidazo[1,2-a]pyridines with aryl iodides, bromides, and triflates has been reported to be effective for forming C-C bonds at the C-3 position. nih.gov Similarly, palladium-catalyzed direct arylation with aryl halides offers another efficient route. researchgate.net A catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene can also yield 3-arylimidazo[1,2-a]pyridines. organic-chemistry.org

Alkenyl Substituents:

Alkenyl groups can be introduced onto the imidazo[1,2-a]pyridine scaffold through methods such as the Mizoroki-Heck reaction. frontiersin.orgfrontiersin.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halo-substituted imidazo[1,2-a]pyridine with an alkene. Another approach is the direct C-3 alkenylation of imidazo[1,2-a]pyridines using palladium catalysis under microwave-assisted conditions, which has been shown to be effective with bromoalkenes. researchgate.net Copper(I)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and unsaturated ketones can also lead to the formation of alkenyl-substituted imidazoheterocycles. organic-chemistry.org

Alkynyl Substituents:

The Sonogashira coupling reaction is a widely used method for the introduction of alkynyl groups. This reaction involves the palladium-copper co-catalyzed cross-coupling of a terminal alkyne with a halide-substituted imidazo[1,2-a]pyridine. beilstein-journals.org This method provides a direct and efficient way to produce highly functionalized imidazo[1,2-a]pyridines with alkynyl moieties. beilstein-journals.org Iodine-mediated oxidative coupling between 2-aminopyridine and aromatic terminal alkynes presents a transition-metal-free alternative for synthesizing 3-alkynyl-imidazo[1,2-a]pyridine derivatives. researchgate.net

Alkyl Substituents:

The introduction of alkyl groups can be achieved through various methods. A three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by Y(OTf)₃, has been developed for the synthesis of C₃-alkylated imidazo[1,2-a]pyridines. mdpi.comresearchgate.net This method is notable for its operational simplicity and tolerance of a wide range of functional groups. mdpi.comresearchgate.net

Table 1: Methodologies for the Introduction of Substituents on the Imidazo[1,2-a]pyridine Ring

Substituent TypeReactionCatalyst/ReagentsKey Features
ArylDirect C-H ArylationCu(I) salts, Pd(OAc)₂Applicable to aryl halides and triflates. nih.govresearchgate.net
ArylCascade ReactionCatalyst-free, 1-bromo-2-phenylacetyleneEfficient for 3-arylimidazo[1,2-a]pyridines. organic-chemistry.org
AlkenylMizoroki-Heck ReactionPd(OAc)₂, DIPEAMicrowave-assisted, suitable for functionalization. frontiersin.orgfrontiersin.org
AlkenylDirect C-3 AlkenylationPd(PPh₃)₄Microwave-assisted, regioselective. researchgate.net
AlkynylSonogashira CouplingPd-Cu co-catalystEffective for terminal alkynes. beilstein-journals.org
AlkynylOxidative CouplingI₂, transition-metal-freePractical route to 3-alkynyl derivatives. researchgate.net
AlkylAza-Friedel–CraftsY(OTf)₃, aldehyde, amineThree-component, high atomic economy. mdpi.comresearchgate.net

Post-Functionalization for Expanding Chemical Diversity

Post-functionalization of the this compound core and its derivatives is a key strategy for expanding chemical diversity and accessing novel compounds with potentially enhanced biological activities. The hydroxyl group at the 3-position serves as a versatile handle for a variety of chemical transformations.

One common post-functionalization strategy is the elaboration of side chains introduced at various positions of the imidazo[1,2-a]pyridine ring. For instance, a primary amine on a substituent at the 3-position can be reacted with various electrophiles to introduce new functionalities. nih.gov

Multicomponent reactions (MCRs) are particularly powerful for rapidly generating libraries of complex molecules from simple starting materials. A three-component, decarboxylative reaction involving imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid can be used to functionalize the C-3 position. nih.gov The Groebke–Blackburn–Bienaymé reaction, another multicomponent reaction, is a well-established method for synthesizing imidazo[1,2-a]pyridine-3-amines, which can then be further modified. mdpi.commdpi.com

Furthermore, the imidazo[1,2-a]pyridine ring itself can undergo further functionalization. For example, derivatives containing a bromo-substituent can be subjected to Suzuki cross-coupling reactions to introduce a wide range of aryl and heteroaryl groups. researchgate.net Visible light-induced C-H functionalization has also emerged as a green and efficient method for introducing various groups at the C-3 position, including formyl groups. mdpi.com

The synthesis of derivatives where the hydroxyl group is part of a substituent at the 3-position has also been reported. For example, 6-methyl-N,N-dimethyl-2-(4-methylphenyl)-α-hydroxyimidazo[1,2-a]pyridine-3-acetamide has been synthesized, showcasing the possibility of incorporating a hydroxyl group within a more complex side chain. google.com

Table 2: Post-Functionalization Strategies for Imidazo[1,2-a]pyridine Derivatives

StrategyReaction TypeReagents/ConditionsOutcome
Side Chain ElaborationAmine derivatizationElectrophiles (e.g., butoxyaminocyclobutenedione)Introduction of diverse functional groups. nih.gov
Multicomponent ReactionDecarboxylative Petasis-like reactionGlyoxylic acid, boronic acidRapid C-3 functionalization. nih.gov
Multicomponent ReactionGroebke–Blackburn–BienayméAldehyde, isocyanide, 2-aminopyridineSynthesis of 3-amino derivatives for further modification. mdpi.commdpi.com
Cross-CouplingSuzuki CouplingBromo-substituted imidazo[1,2-a]pyridine, boronic acid, Pd catalystIntroduction of polyfunctional groups. researchgate.net
C-H FunctionalizationVisible-light induced formylationPhotocatalyst, TMEDAGreen and efficient introduction of formyl groups. mdpi.com
Hydroxylated Side ChainsMulti-step synthesisVariousIncorporation of hydroxyl groups on substituents. google.com

Chemical Reactivity and Mechanistic Investigations of Imidazo 1,2 a Pyridin 3 Ol

Fundamental Reaction Types of Imidazo[1,2-a]pyridin-3-ol

The reactivity of this compound is governed by the interplay between the electron-rich imidazole (B134444) moiety and the pyridine (B92270) ring. The 3-hydroxyl group can exist in equilibrium with its zwitterionic keto-enolate form, 2-phenyl-1-imidazo[1,2-a]pyridinium-3-olate, which dictates its participation in various reactions. researchgate.net

Direct nucleophilic substitution at the C3 position of the parent this compound is not a typical reaction, as the hydroxyl group is a poor leaving group. However, activation of this position or other positions on the ring can facilitate substitution. For instance, related imidazo[1,2-a]pyridine (B132010) systems, when functionalized with a good leaving group, readily undergo nucleophilic substitution.

A study demonstrated that a methylsulfinylimidazopyridine derivative, formed by oxidation, easily undergoes nucleophilic substitution to yield various substituted compounds. nih.gov Similarly, the substitution of a chloroimidazopyridine derivative with different nucleophiles has been successfully achieved. nih.govbeilstein-journals.org These examples suggest that if the hydroxyl group of this compound were converted into a better leaving group, such as a tosylate or triflate, or transformed into a halo derivative, it would become susceptible to nucleophilic attack.

Research on the related imidazo[1,2-b]pyridazine (B131497) scaffold further supports this, where an appropriately substituted pyridazine (B1198779) ring is amenable to heteroaromatic nucleophilic displacement reactions. nih.gov

Table 1: Examples of Nucleophilic Substitution on Activated Imidazo[1,2-a]pyridine Systems

Starting MaterialReagentProduct TypeReference
MethylsulfinylimidazopyridineVarious NucleophilesSubstituted Imidazopyridines nih.gov
ChloroimidazopyridineVarious NucleophilesSubstituted Imidazopyridines nih.gov
ChloroimidazopyridazineMorpholineMorpholine-substituted derivative beilstein-journals.org

Oxidation Reactions and Pathways

The this compound ring system is susceptible to oxidation, a reaction that can introduce new functional groups or lead to degradation. The presence of the electron-donating hydroxyl group at C3 makes the heterocyclic system particularly sensitive to oxidative conditions.

A key study revealed that 2-phenyl-1-imidazo[1,2-a]pyridinium-3-olate, a zwitterionic form of the parent compound, undergoes photo-oxidation. researchgate.net This reactivity is analogous to the photo-oxidation observed in luciferin, indicating the potential for oxidative cleavage or transformation of the imidazole ring under light and oxygen. Furthermore, patents covering related imidazo[1,2-a]pyridine derivatives list oxidation as a potential transformation, highlighting its relevance in the chemical space of these compounds. google.com The general synthesis of the imidazo[1,2-a]pyridine core itself often involves an oxidative cyclization or a final oxidative aromatization step, underscoring the scaffold's compatibility with oxidative pathways. organic-chemistry.org

Elucidation of Reaction Mechanisms

Understanding the mechanisms by which this compound reacts is crucial for predicting its behavior and designing synthetic routes. The electron distribution within the fused ring system allows for several mechanistic possibilities, from electrophilic attack on the ring to complex intramolecular cyclizations.

The imidazo[1,2-a]pyridine ring is electron-rich and readily undergoes electrophilic aromatic substitution. Theoretical and experimental studies show that the C3 position is the most nucleophilic and thus the primary site of electrophilic attack. rsc.orgmdpi.com In this compound, this position is already substituted. The hydroxyl group is a strongly activating, ortho-, para-directing group. Therefore, it is expected to direct incoming electrophiles to other positions on the heterocyclic core.

When the C3 position is blocked, electrophilic substitution can occur at other sites. rsc.org The regioselectivity is determined by the stability of the cationic intermediate (the sigma complex or Wheland intermediate). stackexchange.com For the imidazo[1,2-a]pyridine system, attack at C3 is most favorable because the positive charge in the intermediate can be delocalized without disrupting the aromaticity of the pyridine ring. stackexchange.com With C3 occupied by the hydroxyl group, attack would likely be directed towards C2 or the electron-rich positions of the pyridine ring, such as C5 and C7.

Table 2: Regioselectivity of Electrophilic Substitution on the Imidazo[1,2-a]pyridine Core

Position of AttackStability of IntermediateTypical OutcomeReference
C3Most stablePreferred site for unsubstituted core rsc.orgmdpi.comstackexchange.com
C2Less stablePossible if C3 is blocked stackexchange.com
C5/C7Moderately stablePossible, influenced by substituents rsc.org
C8Less commonObserved when C3 is blocked rsc.org

Intramolecular Addition and Cyclization Mechanisms

Intramolecular cyclization is the cornerstone of synthesis for the imidazo[1,2-a]pyridine scaffold. The most common method involves the reaction of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. nih.govroyalsocietypublishing.org The mechanism proceeds via an initial SN2 reaction where the endocyclic nitrogen of the pyridine attacks the α-halocarbonyl, forming a pyridinium (B92312) salt intermediate. royalsocietypublishing.org This is followed by an intramolecular cyclization.

Specifically for the synthesis of this compound derivatives, an expeditious cascade protocol based on the Petasis reaction has been developed. researchgate.netdntb.gov.ua This multicomponent reaction involves an amine (2-aminopyridine), a boronic acid, and a glyoxal. The reaction is believed to proceed through a complex cascade of intermolecular and intramolecular steps, culminating in the formation of the fused heterocyclic alcohol.

Other synthetic strategies also rely heavily on intramolecular cyclization. For example, a copper-catalyzed reaction of N-(2-pyridinyl)enaminones leads to multisubstituted imidazo[1,2-a]pyridines through an intramolecular C-H functionalization. organic-chemistry.org Similarly, palladium-catalyzed intramolecular C-H activation has been used to create complex fused systems from imidazo[1,2-a]pyridine adducts. rsc.org

The progression of reactions involving the imidazo[1,2-a]pyridine core is dictated by a series of key intermediates. In the classic synthesis from 2-aminopyridines and phenacyl bromides, the reaction proceeds through two critical intermediates. royalsocietypublishing.org

Pyridinium Salt (A) : Formed by the initial nucleophilic attack of the pyridine ring nitrogen on the phenacyl bromide. This intermediate has been isolated and characterized. royalsocietypublishing.org

Tetrahydroimidazo[1,2-a]pyridin-2-ol (C) : This cyclic alcohol (or carbinolamine) is formed after the exocyclic amino group of the pyridinium salt attacks the carbonyl carbon in an intramolecular cyclization step. This intermediate is typically not isolated and rapidly dehydrates to form the aromatic imidazo[1,2-a]pyridine ring. royalsocietypublishing.org

For the titular compound, This compound , its chemical nature is best described by the resonance between the hydroxyl form and its zwitterionic 3-olate structure. researchgate.net This zwitterion is a crucial intermediate that explains its unique reactivity, such as its susceptibility to photo-oxidation. researchgate.net In electrophilic substitution reactions, the stability of the carbocationic Wheland intermediate determines the reaction's regioselectivity. stackexchange.com In multicomponent reactions, such as those used to synthesize the core, intermediates like imines and propargylamine (B41283) intermediates play a pivotal role in the cascade sequence leading to the final product. nih.govacs.org

Regioselectivity and Stereoselectivity Control in Reactions

The inherent reactivity of the imidazo[1,2-a]pyridine scaffold is characterized by a pronounced nucleophilicity at the C-3 position of the imidazole ring. This electronic feature is a primary determinant of regioselectivity in various chemical transformations.

Regioselectivity:

The functionalization of imidazo[1,2-a]pyridines predominantly occurs at the C-3 carbon. This high regioselectivity is attributed to the electronic nature of the fused heterocyclic system. A notable example is the direct C-3 hydroxylation of imidazo[1,2-a]pyridines to yield imidazo[1,2-a]pyridin-3-ols. researchgate.net A metal-free method utilizing hydrogen peroxide has been developed for this specific transformation, proceeding via a free-radical pathway. researchgate.net The reaction is initiated by the homolytic cleavage of H₂O₂, generating hydroxyl radicals which then attack the electron-rich C-3 position. researchgate.net

Similarly, multicomponent reactions are frequently employed to construct the imidazo[1,2-a]pyridine core with inherent regioselectivity. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction, involving 2-aminopyridines, aldehydes, and isocyanides, is a cornerstone for synthesizing 2,3-disubstituted imidazo[1,2-a]pyridines. acs.orgbeilstein-journals.org The reaction mechanism involves the initial formation of an imine from the 2-aminopyridine and aldehyde, which is then attacked by the isocyanide, followed by an intramolecular cyclization that establishes the fused ring system. beilstein-journals.org The regioselectivity is controlled by the initial nucleophilic attack of the pyridine ring nitrogen onto the electrophilic species, followed by cyclization involving the exocyclic amino group. acs.org

Another strategy for regioselective functionalization is the aza-Friedel-Crafts reaction. For instance, the C-3 alkylation of imidazo[1,2-a]pyridines can be achieved through a three-component reaction with aldehydes and amines, catalyzed by a Lewis acid like Yttrium(III) triflate (Y(OTf)₃). mdpi.com The proposed mechanism involves the formation of an iminium ion from the aldehyde and amine, which then acts as the electrophile for the nucleophilic C-3 position of the imidazo[1,2-a]pyridine. mdpi.com Catalyst-free methods have also been developed for C-3 functionalization, such as a decarboxylative Petasis-like three-component reaction involving glyoxylic acid and boronic acid, which proceeds through the nucleophilic attack of the imidazo[1,2-a]pyridine C-3 position on glyoxylic acid. nih.gov

Table 1: Examples of Regioselective Reactions at the C-3 Position of Imidazo[1,2-a]pyridines

Reaction Type Reagents Catalyst/Conditions Product Ref
Direct Hydroxylation Imidazo[1,2-a]pyridine, H₂O₂ Metal-free, DMSO, 110 °C This compound researchgate.net
Aza-Friedel-Crafts Imidazo[1,2-a]pyridine, Aldehyde, Amine Y(OTf)₃, Toluene, 110 °C C-3 Alkylated Imidazo[1,2-a]pyridine mdpi.com
Decarboxylative Coupling Imidazo[1,2-a]pyridine, Glyoxylic acid, Boronic acid Catalyst-free, Dioxane/H₂O, 120 °C C-3 Arylomethylated Imidazo[1,2-a]pyridine nih.gov
Cascade Reaction 2-Aminopyridine, 3-Phenylpropiolaldehyde Pivalic acid, 1,4-Dioxane, 100 °C 2-Aminopyridine-decorated Imidazo[1,2-a]pyridine nih.gov

Stereoselectivity:

Achieving stereoselectivity in reactions involving the imidazo[1,2-a]pyridine core has been a significant area of research, particularly in the synthesis of axially chiral atropisomers. These non-superimposable conformers are of interest in medicinal chemistry. The atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been successfully accomplished using asymmetric multicomponent reactions. nih.govresearchgate.net

A key strategy involves the GBB reaction catalyzed by a chiral phosphoric acid (CPA). nih.govresearchgate.net In this approach, 6-aryl-2-aminopyridines, aldehydes, and isocyanides react to form imidazo[1,2-a]pyridine atropoisomers with high yields and enantioselectivities. nih.gov Control experiments have demonstrated that the stereochemical outcome is highly dependent on the presence of a remote hydrogen bonding donor on the substrate, which interacts with the chiral catalyst to create a stereochemically defined transition state. nih.govresearchgate.net This interaction is pivotal for achieving high levels of stereocontrol during the C-C and C-N bond-forming steps of the multicomponent reaction. nih.gov

Factors Influencing Reactivity (e.g., substituent effects, catalyst roles, reaction conditions)

The reactivity of the imidazo[1,2-a]pyridine system is highly tunable and can be influenced by a combination of electronic and steric factors related to substituents, the choice of catalyst, and the specific reaction conditions employed.

Substituent Effects:

Substituents on both the pyridine and the imidazole portions of the fused ring system play a critical role in modulating reactivity.

On the Imidazo[1,2-a]pyridine Core: The electronic properties of substituents directly impact the nucleophilicity of the C-3 position. In a facile synthesis of 3-substituted imidazo[1,2-a]pyridines, the yield of the product was found to correlate with the Hammett constants of substituents on the starting benzyl (B1604629) halide. rsc.org Electron-withdrawing groups increase the acidity of the benzylic proton, facilitating the base-initiated cyclization and leading to higher yields. rsc.org Conversely, in studies on potential inhibitors of Rab geranylgeranyl transferase, the nature of the substituent at the C-6 position was found to be directly responsible for the compound's biological activity. frontiersin.org For instance, an electronegative halogen substituent at C-6 retained activity, which decreased as the size of the halogen atom increased. frontiersin.org

On Reactants: In the Y(OTf)₃-catalyzed aza-Friedel-Crafts reaction, the electronic nature of substituents on the aldehyde component significantly affects the reaction outcome. mdpi.com Aldehydes bearing electron-donating groups (like -CH₃) and electron-withdrawing groups (like -F, -Cl, -Br, -NO₂) on the aromatic ring all react smoothly, demonstrating the broad scope of the reaction. mdpi.com However, very strong electron-withdrawing groups on the aldehyde can sometimes lead to lower yields.

Table 2: Influence of Substituents on Aldehyde in Aza-Friedel-Crafts Reaction Yield

Aldehyde Substituent (para-position) Yield (%) Ref
-H 92 mdpi.com
-CH₃ 95 mdpi.com
-F 88 mdpi.com
-Cl 90 mdpi.com
-Br 85 mdpi.com
-NO₂ 78 mdpi.com

Catalyst Roles:

The choice of catalyst is fundamental in directing the course and efficiency of reactions to form and functionalize imidazo[1,2-a]pyridines.

Brønsted and Lewis Acids: These are commonly used to catalyze the GBB reaction. beilstein-journals.org Catalysts such as perchloric acid, scandium(III) triflate (Sc(OTf)₃), and phosphotungstic acid (HPW) activate the aldehyde component, facilitating the formation of the key imine intermediate. acs.orgbeilstein-journals.org HPW has been highlighted as a green and efficient catalyst, providing high yields with low catalyst loading under microwave heating. beilstein-journals.org In other reactions, Lewis acids like Y(OTf)₃ are used to activate reactants, for example, by coordinating to the aldehyde and promoting the formation of an iminium ion intermediate for C-3 alkylation. mdpi.com

Metal Catalysts: Transition metals, particularly copper, are widely used in the synthesis of imidazo[1,2-a]pyridines. Copper(I) iodide (CuI) can catalyze the aerobic oxidative coupling of 2-aminopyridines and ketones or the domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes. organic-chemistry.orgbeilstein-journals.org Mechanistic studies suggest that these reactions can proceed through processes like a catalytic Ortoleva-King reaction or via the formation of enamine intermediates followed by oxidative C-H amidation. organic-chemistry.orgbeilstein-journals.org

Organocatalysts: Chiral phosphoric acids (CPAs) serve as highly effective organocatalysts in asymmetric synthesis, enabling the production of specific stereoisomers. nih.govresearchgate.net In the atroposelective synthesis of imidazo[1,2-a]pyridines, the CPA acts as a chiral Brønsted acid, protonating the imine intermediate and controlling the facial selectivity of the subsequent nucleophilic attack by the isocyanide through a well-organized, hydrogen-bonded transition state. nih.gov

Reaction Conditions:

The optimization of reaction conditions such as solvent, temperature, and time is crucial for maximizing yield and selectivity.

Solvent: The choice of solvent can significantly influence reaction rates and outcomes. In the atroposelective GBB reaction, dichloromethane (B109758) (DCM) was found to be a suitable solvent. nih.gov For the HPW-catalyzed GBB reaction, ethanol (B145695) under microwave irradiation proved to be effective, highlighting the use of greener solvents. beilstein-journals.org Some reactions are even performed in water, emphasizing environmentally benign protocols. organic-chemistry.org

Temperature and Time: Reaction temperature and duration are often optimized to balance reaction rate with the stability of reactants and products. The HPW-catalyzed GBB reaction proceeds to completion in just 30 minutes at an elevated temperature using microwave heating. beilstein-journals.org The Y(OTf)₃-catalyzed C-3 alkylation requires heating at 110 °C for 12 hours. mdpi.com In contrast, some catalyst-free condensations can be performed at room temperature, albeit over a longer period. acs.org In a Ritter-type reaction for synthesizing imidazo[1,5-a]pyridine (B1214698) analogs, temperature was a critical parameter, with an increase from 85 °C to 150 °C significantly improving the product yield. acs.org

Spectroscopic and Advanced Characterization Techniques for Imidazo 1,2 a Pyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including the Imidazo[1,2-a]pyridine (B132010) scaffold. dtic.milipb.pt By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments that provide crucial data for identifying the structure of Imidazo[1,2-a]pyridin-3-ol and its derivatives. dtic.milipb.pt The chemical shifts (δ) in the spectra are indicative of the electronic environment of the protons and carbons within the molecule. dtic.mil

For the parent Imidazo[1,2-a]pyridine system, the chemical shifts are influenced by the 10 π-electron aromatic system, leading to considerable delocalization of electrons. dtic.mil In substituted derivatives of this compound, the position and nature of substituents can cause significant upfield or downfield shifts of the NMR signals.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Imidazo[1,2-a]pyridine Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-(p-tolyl)-7-methylimidazo[1,2-a]pyridine7.90 (d), 7.76 (d), 7.68 (s), 7.51 (d), 7.33 (s), 6.57 (d), 2.34 (s)146.4, 145.8, 135.7, 134.2, 128.9, 128.0, 126.2, 125.0, 117.0, 115.3, 107.7, 21.4 tci-thaijo.org
2-(4-Bromophenyl)imidazo[1,2-a]pyridine8.10 (d), 7.87 (s), 7.85 (d), 7.62 (d), 7.57 (d), 7.18 (m), 6.80 (t)145.8, 144.7, 132.6, 131.7, 127.7, 125.5, 125.1, 122.0, 117.7, 112.8, 108.1 tci-thaijo.org
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine8.75 (s), 8.47 (d), 8.26-8.17 (m), 8.04 (s), 7.83 (d), 7.68 (t), 7.37 (m), 6.97 (t)148.9, 145.7, 143.2, 135.3, 131.9, 129.7, 125.8, 125.7, 122.7, 120.7, 117.8, 113.3, 109.2 tci-thaijo.org
3-Formyl-2-phenylimidazo[1,2-a]pyridine10.05 (s), 9.66-9.62 (m), 7.81-7.77 (m), 7.72 (d), 7.59-7.53 (m), 7.33 (d), 7.10 (t), 2.43 (s)179.6, 158.4, 147.7, 140.0, 130.3, 129.6, 129.6, 128.7, 120.5, 117.3, 115.1, 21.4 rsc.org

This table is for illustrative purposes and shows data for related Imidazo[1,2-a]pyridine structures. The exact shifts for this compound may vary.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques are instrumental in identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

IR and FT-IR spectroscopy are powerful for identifying the characteristic functional groups in this compound. uci.edu The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum acts as a molecular fingerprint. uci.edu FT-IR offers advantages over conventional IR by measuring all frequencies simultaneously, leading to faster and more sensitive analysis. uci.eduwikipedia.org

For Imidazo[1,2-a]pyridine derivatives, FT-IR spectra can confirm the presence of key structural features. researchgate.netresearchgate.net For instance, the C=C and C=N stretching vibrations within the fused heterocyclic rings, as well as the C-H stretching and bending modes, will exhibit characteristic absorption bands. The presence of the hydroxyl (-OH) group at the 3-position in this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching.

Table 2: General IR Absorption Regions for Imidazo[1,2-a]pyridine Derivatives

Functional GroupApproximate Absorption Range (cm⁻¹)
O-H Stretch (hydroxyl)3200-3600 (broad)
Aromatic C-H Stretch3000-3100
C=N Stretch1630-1690
Aromatic C=C Stretch1450-1600
C-O Stretch (hydroxyl)1050-1250

This table provides general ranges. Specific values for this compound would require experimental data.

Raman spectroscopy provides complementary information to IR spectroscopy by detecting changes in the polarizability of a molecule during vibration. avantierinc.com While not as commonly reported for this specific compound, Raman spectroscopy can be a valuable tool for analyzing the molecular structure of Imidazo[1,2-a]pyridine derivatives. chemicalbook.com It is particularly useful for studying symmetric vibrations and bonds that are weak absorbers in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio of the resulting ions. lcms.cz For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular formula.

Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the protonated molecule. nih.gov The fragmentation pathways can help to elucidate the structure of the molecule. For example, studies on related 3-phenoxy imidazo[1,2-a]pyridines have shown that the fragmentation can be useful in identifying the core imidazo[1,2-a]pyridine scaffold. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. sci-hub.selibretexts.org The UV-Vis spectrum of Imidazo[1,2-a]pyridine and its derivatives typically displays absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.netresearchgate.net

The absorption maxima (λ_max) are influenced by the extent of conjugation in the molecule. libretexts.org For the Imidazo[1,2-a]pyridine core, absorption bands are generally observed in the UV region. nih.gov The presence of the hydroxyl group and its potential for tautomerism in this compound could influence the electronic transitions and the resulting UV-Vis spectrum. Studies on related compounds show that the absorption spectra can be affected by the nature of substituents and the solvent polarity. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides an essential check for the purity and empirical formula of a synthesized compound like this compound. The process involves combusting a small, precisely weighed sample at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and measured by a detector, allowing for the calculation of the percentage of each element in the original sample.

In the synthesis of novel compounds, the experimentally determined percentages are compared against the theoretically calculated values for the proposed chemical structure. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the successful synthesis and purity of the target molecule. researchgate.netnih.govrsc.orgbenthamdirect.com This technique is routinely applied in the characterization of new imidazo[1,2-a]pyridine derivatives to confirm their composition. benthamdirect.commdpi.com

Below is a representative table showcasing the kind of data obtained from elemental analysis for a related imidazo[1,2-a]pyridine derivative.

Compound NameMolecular FormulaElementCalculated (%)Found (%)
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid sec-butylidenehydrazideC₁₃H₁₆N₄OC63.9163.69
H6.606.48
N22.9322.85

Advanced Characterization for Material Science Applications

Imidazo[1,2-a]pyridine derivatives are not only of interest in medicinal chemistry but also in materials science, where they are explored for applications such as corrosion inhibitors and components in fluorescent materials. bio-conferences.orgresearchgate.netrsc.org Advanced characterization techniques are vital for understanding their physical and thermal properties in these contexts.

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface topography and morphology of materials at high magnification. In the context of imidazo[1,2-a]pyridine derivatives, SEM is often employed to study how these compounds alter the surface of materials, for example, when used as corrosion inhibitors on metals. researchgate.netanjs.edu.iq

The analysis involves scanning a focused beam of electrons over a sample's surface. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface's texture, composition, and other properties. SEM analysis can reveal the formation of a protective film by an inhibitor on a metal surface. Studies on related imidazo[1,2-a]pyridine derivatives have used SEM to confirm the formation of an organic monolayer on steel surfaces, which acts as a barrier against corrosive agents. researchgate.net The resulting micrographs can distinguish between a rough, corroded surface and the smoother, more uniform surface that results from the adsorption of the inhibitor molecules. anjs.edu.iq In other applications, SEM can reveal the morphology of crystalline structures or the dispersion of these compounds within a polymer matrix. u-tokyo.ac.jp

Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical information about the thermal stability and decomposition profile of materials. For imidazo[1,2-a]pyridine derivatives, TGA is used to determine the temperature at which the compound begins to degrade, which is a key parameter for its potential application in materials that may be subjected to high temperatures. d-nb.infoijcce.ac.ir

The TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The temperature is increased at a constant rate, and the mass loss is recorded. The resulting TGA curve plots mass percentage against temperature. Research on fluorescent 3-hydroxymethyl imidazo[1,2-a]pyridine derivatives has shown that these compounds can be thermally stable up to 280°C. d-nb.info The analysis can identify the temperature at which 5% weight loss occurs (Td), which is often used as a standard measure of thermal stability. researchgate.net

The data below illustrates typical findings from a TGA experiment on related fluorescent imidazo[1,2-a]azine compounds.

CompoundInitial Decomposition TemperatureMass Loss at 600°C (%)Key Finding
Compound 6f (an imidazopyrimidine)>280°C55.25Considered chemically most stable in the series. d-nb.info
Compound 7f (an imidazopyridine)>280°C47.75Considered thermodynamically most stable in the series. d-nb.info
Compound 6a (an imidazopyrimidine)>280°C95.25Considered the least stable in the series. d-nb.info

Theoretical and Computational Chemistry Studies on Imidazo 1,2 a Pyridin 3 Ol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like Imidazo[1,2-a]pyridin-3-ol and its analogs to predict a range of properties with high accuracy.

Geometry Optimization and Conformational Analysis

A fundamental step in computational analysis is determining the most stable three-dimensional structure of a molecule. DFT methods, such as B3LYP, are employed to perform geometry optimization, which involves finding the minimum energy conformation of the molecule. This process calculates bond lengths, bond angles, and dihedral angles that correspond to the most stable arrangement of atoms.

For the parent Imidazo[1,2-a]pyridine (B132010) ring, studies show it possesses a planar structure. The optimization process for a derivative like this compound would involve systematically exploring different orientations of the hydroxyl (-OH) group to identify the global energy minimum. This analysis is crucial as the molecular conformation dictates its physical and biological properties.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations are a reliable tool for predicting spectroscopic data, which serves to validate experimentally determined structures. Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for derivatives of the Imidazo[1,2-a]pyridine scaffold have shown good agreement with experimental findings.

IR Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. These calculations help in the assignment of experimental IR bands to specific molecular vibrations, such as C=N stretching, N-H bending, or O-H stretching in the case of this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. Comparing these theoretical shifts with experimental data is a standard procedure for confirming the synthesized molecular structure.

Electronic Structure and Reactivity Descriptors

Beyond structural properties, DFT provides deep insights into the electronic nature of a molecule, which is key to understanding its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required for electronic excitation. Conversely, a small energy gap suggests the molecule is more reactive. For the broader class of imidazo[1,2-a]pyridine derivatives, the distribution of these orbitals is often studied to understand charge transfer within the molecule.

ConceptDescriptionSignificance in Reactivity
HOMO (Highest Occupied Molecular Orbital)The outermost molecular orbital containing electrons.Associated with the molecule's ability to donate electrons (nucleophilicity). Higher HOMO energy indicates a better electron donor.
LUMO (Lowest Unoccupied Molecular Orbital)The lowest-energy molecular orbital that is empty of electrons.Associated with the molecule's ability to accept electrons (electrophilicity). Lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO).A key indicator of molecular stability. A smaller gap signifies higher reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping for Active Sites

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and identifying reactive sites. The MEP surface is colored according to its electrostatic potential, providing a guide to where a molecule is likely to interact with other species.

The color scheme typically follows this convention:

Red: Indicates regions of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, indicating favorable sites for nucleophilic attack.

Green: Denotes areas with neutral or near-zero potential.

For the Imidazo[1,2-a]pyridine scaffold, MEP analysis can pinpoint the electron-rich nitrogen atoms and electron-deficient regions, thereby predicting the molecule's interaction behavior and hydrogen bonding capabilities.

Chemical Hardness, Softness, and Electrophilicity Indices

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity and stability. These indices are calculated using the ionization potential (I) and electron affinity (A), which can be approximated by HOMO and LUMO energies (I ≈ -E_HOMO; A ≈ -E_LUMO).

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, representing its stabilization energy upon acquiring charge from the environment.

These descriptors are crucial for comparing the reactivity of different derivatives within the Imidazo[1,2-a]pyridine family and for designing molecules with specific reactivity profiles.

DescriptorFormula (using FMO energies)Chemical Significance
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2Represents the escaping tendency of electrons from a system.
Chemical Hardness (η)η = (ELUMO – EHOMO) / 2Measures resistance to charge transfer. Higher hardness implies lower reactivity.
Global Softness (S)S = 1 / (2η)The reciprocal of hardness. Higher softness implies higher reactivity.
Electrophilicity Index (ω)ω = μ² / (2η)Measures the propensity of a species to accept electrons.

Dual Descriptor and Fukui Functions for Nucleophilic/Electrophilic Sites

To predict the reactive sites of a molecule for nucleophilic and electrophilic attacks, the dual descriptor and Fukui functions are powerful tools derived from conceptual density functional theory (DFT). The Fukui function, ƒ(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes.

The condensed Fukui functions can be categorized as:

ƒ+ : for nucleophilic attack (measures the reactivity of a site towards an electron-donating species).

ƒ- : for electrophilic attack (measures the reactivity of a site towards an electron-accepting species).

ƒ0 : for radical attack.

The dual descriptor, Δƒ(r), provides a more precise prediction of reactivity by considering the difference between the nucleophilic and electrophilic Fukui functions (Δƒ(r) = ƒ+(r) - ƒ-(r)).

If Δƒ(r) > 0 , the site is favored for a nucleophilic attack.

If Δƒ(r) < 0 , the site is favored for an electrophilic attack.

Table 1: Hypothetical Fukui Function Values for this compound (Note: This table is illustrative and based on general reactivity patterns of the Imidazo[1,2-a]pyridine core, as direct data for this compound is not available in the cited sources.)

Atom ƒ+ (Nucleophilic Attack) ƒ- (Electrophilic Attack) Δƒ (Dual Descriptor) Predicted Reactivity
N1 Low High Negative Electrophilic Attack
C2 Low Moderate Negative Electrophilic Attack
C3 High Low Positive Nucleophilic Attack
N4 Low High Negative Electrophilic Attack
C5 Moderate Low Positive Nucleophilic Attack
C6 Low Low Neutral Low Reactivity
C7 Low Low Neutral Low Reactivity
C8 Low Low Neutral Low Reactivity

Quantum Theory of Atoms in Molecules (QTAIM) and Related Analyses

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that uses the topology of the electron density to partition a molecule into atoms. This analysis allows for the characterization of chemical bonds and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are valuable tools in computational chemistry for visualizing and analyzing the electron-pair localization in a molecule. mdpi.com They provide a graphical representation of electron pairs, such as bonding pairs, lone pairs, and core electrons. mdpi.comscienceacademique.com

ELF : The ELF is a function of the electron density that takes values between 0 and 1. Regions with a high ELF value (close to 1) correspond to areas where electron pairs are highly localized, such as in covalent bonds and lone pairs.

LOL : Similar to ELF, the LOL also helps in identifying regions of high electron localization. It is based on the gradient of localized orbitals and is particularly useful in distinguishing overlapping localized orbitals. mdpi.com

For a molecule like this compound, ELF and LOL analyses would be expected to show high localization in the covalent bonds of the fused ring system and around the nitrogen and oxygen atoms, corresponding to their lone pairs. These analyses provide a visual confirmation of the classical Lewis structure representation of the molecule.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides insights into the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In the context of substituted Imidazo[1,2-a]pyridines, NBO analysis is particularly useful for studying intramolecular hydrogen bonding. researchgate.netnih.gov For this compound, a potential intramolecular hydrogen bond could exist between the hydroxyl proton and the nitrogen atom at position 4. NBO analysis could quantify the strength of this interaction by calculating the E(2) value for the delocalization of the lone pair of the nitrogen atom into the antibonding orbital of the O-H bond.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs) in molecular systems. It is based on the relationship between the electron density (ρ) and its reduced gradient (s). By plotting RDG versus the sign of the second eigenvalue of the Hessian matrix of the electron density multiplied by ρ, different types of interactions can be identified:

Strong attractive interactions (e.g., hydrogen bonds) appear as spikes at negative values.

Weak van der Waals interactions are characterized by spikes near zero.

Strong repulsive interactions (e.g., steric clashes) are indicated by spikes at positive values.

For this compound, RDG analysis would be instrumental in visualizing any intramolecular hydrogen bonds, as well as weaker van der Waals interactions within the molecule. In studies of substituted Imidazo[1,2-a]pyridines, RDG analysis has been used to confirm the presence and nature of intramolecular interactions suggested by other methods like NBO. nih.gov

Mechanistic Computational Investigations

Computational chemistry plays a crucial role in elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction.

Reaction Coordinate Analysis and Transition State Modeling

Reaction coordinate analysis involves mapping the energy of a system as it transforms from reactants to products. A key aspect of this is the identification and characterization of transition states, which are the energy maxima along the reaction pathway.

For Imidazo[1,2-a]pyridines, a common reaction is electrophilic substitution at the C3 position. researchgate.netmdpi.com A computational study of such a reaction would involve:

Modeling the reactants : The geometries and energies of the this compound and the electrophile are optimized.

Locating the transition state : The structure of the transition state for the electrophilic attack at C3 is determined. This involves finding a first-order saddle point on the potential energy surface.

Characterizing the transition state : Vibrational frequency analysis is performed to confirm that the structure is a true transition state (i.e., it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

Modeling the products : The geometry and energy of the final product are optimized.

Potential Energy Surface Calculations

Potential energy surface (PES) calculations are crucial for mapping the energetic landscape of a molecule, particularly in relation to conformational changes and reaction pathways. For hydroxyl-substituted imidazo[1,2-a]pyridine derivatives, PES calculations have been instrumental in studying the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). tandfonline.com

In studies on 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) based dyes, PES calculations along the proton transfer coordinate were performed to understand the dynamics of the ESIPT process. tandfonline.com The results revealed that for many derivatives (specifically those substituted with H, Me, F, Cl, OMe, OH, and CN), the ESIPT process in the gas phase is a barrier-less, downhill process on the first excited state (S1) potential energy surface. tandfonline.com However, a derivative with a strong electron-withdrawing group (NO2) was found to have an energy barrier to proton transfer. tandfonline.com The solvent environment significantly influences the PES; in polar solvents, it was predicted that only derivatives with OMe and OH substituents would exhibit a barrier-less ESIPT process. tandfonline.com These computational findings are critical for designing molecules with specific excited-state behaviors for applications in sensors and molecular switches.

Photophysical Property Simulations

Simulations of photophysical properties are essential for predicting and understanding the light-absorbing and emitting behavior of molecules, guiding the development of new fluorophores, dyes, and optical materials.

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules. It is widely used to calculate the electronic absorption spectra and to understand the nature of electronic transitions in imidazo[1,2-a]pyridine derivatives. tandfonline.comresearchgate.net DFT and TD-DFT calculations have been employed to determine the optimized geometries, frontier molecular orbitals (HOMO-LUMO), and electronic absorption spectra of various dyes based on this scaffold. researchgate.netymerdigital.com

For instance, studies on 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (B111656) styryl dyes showed that the calculated absorption wavelengths from TD-DFT matched well with experimental trends. ymerdigital.com These calculations revealed that electronic excitation corresponds to a charge transfer from the imidazo[1,2-a]pyridine donor unit to an acceptor group. ymerdigital.com The transition dipole moments and oscillator strengths, which are key parameters for light absorption, are also reliably predicted by TD-DFT methods for this class of compounds. ymerdigital.com

The fluorescence properties of imidazo[1,2-a]pyridine derivatives are a key area of investigation, with computational studies providing insight into their emission wavelengths and Stokes shifts. The Stokes shift, which is the difference between the maxima of the absorption and emission spectra, is a critical parameter for applications in fluorescence imaging and sensors. rsc.org

Derivatives capable of ESIPT, such as those with a 2-(2′-hydroxyphenyl) substituent, exhibit exceptionally large Stokes shifts, with values reported as high as 11000 cm⁻¹ in nonpolar solvents. acs.org Computational studies on these systems show that after photoexcitation, the molecule undergoes proton transfer to a keto-tautomer, which is responsible for the highly red-shifted fluorescence. tandfonline.com The magnitude of this shift can be fine-tuned by changing substituents and the solvent media. tandfonline.com For example, certain derivatives exhibited the greatest redshift in their keto fluorescence emission in tetrahydrofuran. tandfonline.com The significant Stokes shifts observed in these molecules make them highly attractive for use as fluorescent probes, laser dyes, and in optoelectronic devices. tandfonline.com

Table 1: Photophysical Properties of Selected Imidazo[1,2-a]pyridine Derivatives


Derivative ClassKey FeatureObserved PropertyComputational MethodReference
2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridinesESIPT-capableVery large Stokes shifts (up to 11000 cm⁻¹)DFT/TD-DFT[4, 6]
2-Aryl-imidazo[1,2-a]pyridinesNon-ESIPTBlue emission, high fluorescence quantum yieldNot Specified researchgate.net
2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde styryl dyesDonor-Acceptor StructureLarge bathochromic shift (83-99 nm)DFT/TD-DFT acs.org
Imidazo[1,2-a]pyridine-functionalized xantheneSpirolactam structureLarge Stokes shift, high pH toleranceNot Specified

Non-linear optical (NLO) properties of materials are of great interest for applications in photonics and optoelectronics. Computational chemistry plays a vital role in predicting the NLO response of molecules by calculating their hyperpolarizabilities. Theoretical calculations of molecular first-order hyperpolarizabilities (β) have been performed for new chromophores based on the imidazo[1,2-a]pyridine scaffold. researchgate.net

In one study, various imidazo[1,2-a]pyridine chromophores were synthesized and their NLO properties were investigated. researchgate.net While theoretical calculations provided values for the molecular hyperpolarizabilities, the study noted that a simple correlation between the calculated molecular properties and the bulk second-order susceptibility (χ⁽²⁾) of the material was not observed. researchgate.net Experimentally, a high χ⁽²⁾ value of 18.56 pm/V was achieved for one derivative embedded in a polymer matrix. researchgate.net Further computational studies on styryl-extended imidazo[1,2-a]pyridine dyes have explored their intrinsic polarizability and first and second hyperpolarizabilities, providing a figure of merit for their potential in future optical applications. ymerdigital.com Additionally, studies on the two-photon absorption (2PA) cross-section of derivatives have shown that increasing molecular conjugation or adding strong electron-donating/withdrawing groups can significantly enhance the NLO response. researchgate.net

Intermolecular Interactions and Solid-State Studies

Understanding how molecules pack in the solid state is crucial for controlling the properties of crystalline materials. Computational tools are used to analyze and quantify the various non-covalent interactions that govern crystal packing.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps properties onto a surface defined by the region where a molecule's electron density contribution to the total crystal electron density is greater than 50%. Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the frequency of different types of intermolecular contacts. nih.goviucr.org

A separate study on a nitroso-substituted imidazo[1,2-a]pyridine derivative provided a more detailed decomposition of interactions, revealing contributions from H···H (36.2%), H···C/C···H (20.5%), H···O/O···H (20.0%), C···O/O···C (6.5%), C···N/N···C (6.2%), H···N/N···H (4.5%), and C···C (4.3%) contacts. iucr.org These detailed analyses are invaluable for crystal engineering, allowing for a rational understanding of how molecular structure dictates supramolecular assembly. nih.gov

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Selected Imidazo[1,2-a]pyridine Derivatives


Interaction TypeCompound I (%) researchgate.netCompound II (%) researchgate.netCompound III (%) researchgate.net
H···H68.371.636.2
C···H / H···C18.217.720.5
O···H / H···ONot specifiedNot specified20.0
N···H / H···NNot specifiedNot specified4.5
C···N / N···CNot specifiedNot specified6.2
C···O / O···CNot specifiedNot specified6.5
C···CNot specifiedNot specified4.3

Compound I: N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine Compound II: N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine Compound III: 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate

Advanced Applications of Imidazo 1,2 a Pyridin 3 Ol in Chemical Sciences Non Clinical

Research in Coordination Chemistry

Ligand Design for Metal Complexes

The structural characteristics of imidazo[1,2-a]pyridine (B132010) derivatives make them excellent candidates for ligand design in coordination chemistry. nih.govmdpi.com The fused bicyclic system provides a rigid backbone, while the nitrogen atoms of the imidazole (B134444) and pyridine (B92270) rings offer potential coordination sites. The design of these ligands often involves the strategic placement of substituent groups to create specific chelation environments for metal ions.

8-hydroxy substituted imidazo[1,2-a]pyridines, which are structural analogues of oxines, have been investigated for their potential as chelating agents. tandfonline.com The presence of a hydroxyl group in proximity to the heterocyclic nitrogen atoms can create a bidentate (N,O-) donor set, which is highly effective for forming stable chelate rings with metal ions. tandfonline.com Furthermore, the condensation of an amine with an aldehyde group on an imidazo[1,2-a]pyridine derivative can form a Schiff base, a class of compounds known for high bonding affinities and the ability to form very stable complexes with metal ions. nih.govmdpi.com Researchers have also synthesized symmetrical ligands, such as 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine, to create multi-dentate coordination environments for metals like ruthenium. acs.org The chemical structure of the ligand is considered critically important for both the formation of the metal complex and the resulting physico-chemical properties. google.com

Studies on Metal-Complex Formation and Properties

Research has demonstrated the formation of stable complexes between imidazo[1,2-a]pyridine-based ligands and various transition metals, including copper, gold, and ruthenium.

Copper (Cu(II)) Complexes : Studies on 8-hydroxyimidazo[1,2-a]pyridine with Cu(II) ions have shown the formation of different species depending on the pH. tandfonline.com At lower pH, monodentate coordination occurs through the imidazole nitrogen. tandfonline.com As the pH increases, a major complex is formed involving a chelate ring with an (N,O-) donor set. tandfonline.com Other copper (II) complexes with different imidazo[1,2-a]pyridine derivatives have been found to adopt a distorted square planar geometry. google.com These complexes are regarded as distinct molecular species with unique properties separate from their constituent parts. google.com

Gold (Au(III)) Complexes : A series of five imidazo[1,2-a]pyridine derivatives have been successfully synthesized and complexed with Au(III). nih.govresearchgate.net Characterization studies confirmed that the nitrogen atom of the imidazo[1,2-a]pyridine ring is the coordinating atom, leading to the formation of complexes with a square-planar geometry. researchgate.net

Ruthenium (Ru(II)) Complexes : Neutral and cationic ruthenium(II) complexes have been synthesized using a symmetrical 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligand. acs.org X-ray crystallographic analysis confirmed the structure of these complexes, which have demonstrated significant catalytic activity. acs.org

Adsorption and Separation Technologies

The unique chemical properties of the imidazo[1,2-a]pyridine scaffold have been harnessed to create materials for environmental remediation through adsorption and separation.

Functionalization of Adsorbent Materials with Imidazo[1,2-a]pyridine Derivatives

Researchers have successfully functionalized adsorbent materials, such as mesoporous silica (B1680970), with imidazo[1,2-a]pyridine derivatives to create selective adsorbents for heavy metals. nih.govmdpi.com In one study, 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (B184341) was synthesized and immobilized onto amine-functionalized silica (SiNH2). nih.govmdpi.com This process involved the condensation of the aldehyde group on the imidazo[1,2-a]pyridine with the amine group on the silica surface, creating a new adsorbent material designated SiN-imd-py. nih.govmdpi.com The immobilization of such organic ligands onto mesoporous silica is a strategy aimed at decontaminating heavy metals from wastewater, with the efficiency largely dependent on the affinity of donor atoms like nitrogen on the material's surface. nih.govmdpi.com

Mechanistic Understanding of Adsorption Processes

The mechanism of adsorption using these functionalized materials has been investigated through batch method studies and theoretical calculations. nih.govmdpi.com The SiN-imd-py adsorbent demonstrated high selectivity and a significant adsorption capacity for Cu(II) ions, reaching 100 mg/g at a pH of 6 and a temperature of 25 °C. mdpi.com The adsorption process is influenced by experimental conditions such as pH, contact time, and temperature. nih.govmdpi.com Theoretical studies have been employed to further understand the adsorption mechanism, the active sites on the adsorbent, and the stability of the complex formed between the adsorbent and the metal ion. nih.govmdpi.com

In related studies concerning the interaction of these derivatives with surfaces, the adsorption mechanism has been shown to align with the Langmuir adsorption isotherm. africaresearchconnects.comfrontiersin.org This model indicates the formation of a protective organic monolayer on the surface, a principle that also applies to the binding of adsorbates to the functionalized material. africaresearchconnects.com

AdsorbentTarget IonMax. Adsorption CapacityOptimal pHReference
SiN-imd-pyCu(II)100 mg/g6 mdpi.com

Corrosion Inhibition Research

Derivatives of the imidazo[1,2-a]pyridine scaffold have been extensively studied as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. africaresearchconnects.comfrontiersin.orgbohrium.com Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. africaresearchconnects.comfrontiersin.org

Electrochemical Evaluation of Inhibitor Performance

The performance of imidazo[1,2-a]pyridine derivatives as corrosion inhibitors has been rigorously assessed using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). africaresearchconnects.comfrontiersin.orgbohrium.comrsc.org These methods provide quantitative data on the inhibitor's efficiency.

EIS results have revealed excellent inhibition efficiencies, with some derivatives achieving over 98% effectiveness at concentrations as low as 1 mM. africaresearchconnects.combohrium.com PDP studies have shown that these compounds often behave as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. frontiersin.orgresearchgate.net The inhibition efficiency generally increases with the concentration of the inhibitor. africaresearchconnects.comfrontiersin.org The performance of these inhibitors is linked to their molecular structure, with specific substitutions enhancing their protective capabilities. africaresearchconnects.com The adsorption of these inhibitor molecules on the mild steel surface is a key part of their mechanism and has been found to obey the Langmuir adsorption isotherm model. africaresearchconnects.comfrontiersin.orgrsc.org

Table of Corrosion Inhibition Efficiencies for Imidazo[1,2-a]pyridine Derivatives

InhibitorConcentrationMediumInhibition Efficiency (η%)MethodReference
IM11 mM1 M HCl98%EIS bohrium.com
IM21 mM1 M HCl92%EIS bohrium.com
Imd1Not Specified1 M HCl96.5%EIS/PDP africaresearchconnects.com
Imd2Not Specified1 M HCl98.1%EIS/PDP africaresearchconnects.com
Imd3Not Specified1 M HCl95.3%EIS/PDP africaresearchconnects.com
DPIP0.1 mmol L⁻¹1 mol L⁻¹ HCl90.5%Weight Loss frontiersin.orgresearchgate.net
OPIP0.1 mmol L⁻¹1 mol L⁻¹ HCl91.9%Weight Loss frontiersin.orgresearchgate.net
IPY 110⁻³ M1.0 M HCl94.22%WL/PDP/EIS rsc.org
IPY 210⁻³ M1.0 M HCl96.10%WL/PDP/EIS rsc.org

Table of Compounds

Abbreviation / NameFull Chemical Name
Imidazo[1,2-a]pyridin-3-olThis compound
IM1(E)-2-methoxy-4-(((2-phenylimidazo[1,2-a]pyridin-3-yl)imino)methyl)phenol
IM2(E)-4-(((2-phenylimidazo[1,2-a]pyridine-3-yl)imino)methyl)phenol
Imd1, Imd2, Imd3Specific imidazo[1,2-a]pyridine derivatives (structures detailed in source)
DPIP2,4-diphenylbenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine (B1208166)
OPIP2-(4-octylphenyl)-4-phenylbenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine
IPY 1, IPY 2Imidazo[1,2-a]pyrimidine-Schiff base derivatives (structures detailed in source)
SiN-imd-pySilica functionalized with 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Surface Analysis Techniques for Corrosion Inhibition

The efficacy of Imidazo[1,2-a]pyridine derivatives as corrosion inhibitors is largely attributed to their ability to adsorb onto a metal surface, forming a protective barrier that isolates the metal from the corrosive environment. To verify the formation and characterize the nature of this protective film, a suite of advanced surface analysis techniques is employed. These methods provide direct visual and chemical evidence of the inhibitor's action at the metal-solution interface.

Detailed investigations into the morphology, topography, and composition of the metal surface, both before and after the application of imidazo[1,2-a]pyridine-based inhibitors, confirm the establishment of a passivating layer. Techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and Energy-Dispersive X-ray Spectroscopy (EDX) are crucial in this analysis. rsc.orgiaea.orgbohrium.com

Scanning Electron Microscopy (SEM)

SEM is a powerful tool for visualizing the surface morphology of materials at high magnification. In corrosion studies, it is used to compare the surface of a metal coupon exposed to a corrosive medium with and without an inhibitor.

Without Inhibitor: In the absence of an inhibitor, SEM images of metals like mild steel or carbon steel submerged in acidic solutions (e.g., 1 M HCl) reveal a surface that is severely damaged, rough, and marked by pits and cracks, which is characteristic of significant corrosive attack. mdpi.com

With Inhibitor: When an Imidazo[1,2-a]pyridine derivative is added to the corrosive solution, the resulting SEM micrographs show a markedly different surface. The images reveal a much smoother and more uniform surface, indicating that the inhibitor has formed a protective film that effectively shields the metal from the aggressive acidic ions. mdpi.comresearchgate.net This protective barrier prevents the extensive damage observed on the uninhibited metal. researchgate.net

Atomic Force Microscopy (AFM)

AFM provides three-dimensional topographical images of a surface with nanoscale resolution, offering quantitative data on surface roughness. afmworkshop.commdpi.com This technique is complementary to SEM and is particularly effective for characterizing the smoothness of the protective film formed by the inhibitor. afmworkshop.combookpi.org

Studies on various imidazo[1,2-a]pyridine and related structures consistently show a significant reduction in surface roughness parameters after the inhibitor is introduced. rsc.orgnih.gov For instance, the average roughness (Ra) of a polished metal surface can increase dramatically upon exposure to an acid. However, in the presence of the inhibitor, the Ra value is substantially lower, often close to the value of the initially polished surface. This demonstrates the formation of a smooth, compact, and well-adsorbed inhibitor layer. researchgate.net

Table 1: Representative AFM Surface Roughness Data for Mild Steel in 1 M HCl This table is generated based on typical findings in the literature for imidazo-based inhibitors and does not represent a specific experiment on this compound.

ConditionAverage Roughness (Ra) (nm)Root Mean Square Roughness (Rq) (nm)Maximum Peak-to-Valley Height (Rmax) (nm)
Polished Mild Steel~5-10~7-12~40-60
Mild Steel in 1 M HCl~150-250~180-300~800-1200
Mild Steel in 1 M HCl + Inhibitor~15-30~20-40~100-200

Energy-Dispersive X-ray Spectroscopy (EDX)

EDX analysis, often performed in conjunction with SEM, determines the elemental composition of the sample's surface. iaea.orgbohrium.comfusionscope.com When analyzing a metal surface protected by an Imidazo[1,2-a]pyridine inhibitor, the EDX spectrum provides direct evidence of the inhibitor's adsorption.

Uninhibited Surface: The spectrum of a corroded steel sample primarily shows peaks for Iron (Fe) and Oxygen (O), with the oxygen peak indicating the formation of iron oxides (rust).

Inhibited Surface: For a sample protected by an Imidazo[1,2-a]pyridine derivative, the EDX spectrum shows the expected peaks for the base metal (Fe) but also new peaks corresponding to elements present in the inhibitor molecule, such as Carbon (C) and Nitrogen (N). iaea.org The appearance of these elements, along with a significant reduction in the Oxygen (O) peak intensity, confirms that the inhibitor molecules have adsorbed onto the surface, creating the protective film and preventing extensive oxidation. iaea.orgbohrium.com

Table 2: Illustrative EDX Elemental Analysis of Mild Steel Surface This table is generated based on typical findings in the literature for imidazo-based inhibitors and does not represent a specific experiment on this compound.

ElementWeight % (Corroded Sample in HCl)Weight % (Inhibited Sample in HCl)
Iron (Fe)~65-75%~70-80%
Oxygen (O)~20-30%~5-10%
Carbon (C)~4-6%~10-15%
Nitrogen (N)Not Detected~3-5%

Contact Angle Measurement

Molecular Interaction Studies and Mechanistic Biochemical Investigations

Molecular Docking and Protein Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the binding modes and affinities of imidazo[1,2-a]pyridine (B132010) derivatives with their biological targets.

Molecular docking studies have been employed to evaluate the binding affinities of imidazo[1,2-a]pyridine derivatives against a variety of biological targets. For instance, certain derivatives have been investigated as potential inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is implicated in conditions such as glioblastoma. nih.govresearchgate.net

A study on novel imidazo[1,2-a]pyridine derivatives as ALDH1A3 inhibitors revealed compounds with significant binding affinities. nih.govrcsb.org For example, compound 3f from this study emerged as a submicromolar competitive inhibitor of the ALDH1A3 isoform. rcsb.org Another investigation focused on the design of imidazo[1,2-a]pyridine-3-carboxamides as anti-tubercular agents targeting the QcrB protein in Mycobacterium tuberculosis. The docking results showed binding affinities ranging from -8.5 kcal/mol to -11 kcal/mol. nih.gov

In the context of anticancer research, the binding affinity of imidazo[1,2-a]pyridine derivatives with oxidoreductase, a key enzyme in breast cancer, has been evaluated. One such derivative, referred to as compound C, exhibited a high binding energy of -9.207 kcal/mol. researchgate.net Furthermore, derivatives have been designed as covalent inhibitors targeting the KRAS G12C mutation, a significant driver in many cancers. rsc.org

The table below summarizes the binding affinities of selected imidazo[1,2-a]pyridine derivatives with their respective biological targets.

Compound/DerivativeTarget ProteinBinding Affinity/Energy
Imidazo[1,2-a]pyridine-3-carboxamidesQcrB (M. tuberculosis)-8.5 to -11 kcal/mol nih.gov
Compound COxidoreductase (Breast Cancer)-9.207 kcal/mol researchgate.net
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine (MIA)NF-κB p50 subunitDocked into the active site nih.gov
Hydrazone derivatives 8b and 8cEGFRIC50 = 0.123 µM and 0.072 µM, respectively nih.gov
Compound 8cCOX-2IC50 = 1.09 µM nih.gov

Understanding the specific interactions between a ligand and its target protein is fundamental for rational drug design. For imidazo[1,2-a]pyridine derivatives, molecular docking has provided insights into their interaction modes.

For example, the docking of 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine (MIA) into the active site of the NF-κB p50 monomer revealed the formation of two hydrogen bonds. nih.gov In another study, the interaction of a synthesized imidazo[1,2-a]pyridine derivative with oxidoreductase was characterized by interactions with key amino acid residues, including His 222, Tyr 216, and Lys 270. researchgate.net

The crystal structure of human aldehyde dehydrogenase 1A3 in complex with an imidazo[1,2-a]pyridine inhibitor (compound MF13) has provided a detailed view of the binding interactions within the catalytic site. rcsb.org These structural studies are crucial for understanding how these compounds exert their inhibitory effects and for the design of more potent and selective inhibitors.

Structure-Activity Relationship (SAR) at the Molecular Interaction Level

The structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives is a critical area of research for the development of new therapeutic agents. The substituent pattern on the bicyclic ring system significantly influences the compound's interaction with biological targets. This section will focus on the SAR at the molecular level, particularly concerning substitutions at the 3-position of the imidazo[1,2-a]pyridine core, with a focus on derivatives related to Imidazo[1,2-a]pyridin-3-ol.

Detailed research has been conducted on various analogs, revealing key insights into their binding modes and the impact of different functional groups on their biological activity.

Research Findings on 3-Substituted Imidazo[1,2-a]pyridine Analogs

A study by Kusy and colleagues in 2021 explored the SAR of phosphonopropionates derived from 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid (3-IPEHPC) as inhibitors of Rab geranylgeranyl transferase (RGGT). frontiersin.orgfrontiersin.org Their research highlighted the importance of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring for the compound's activity. frontiersin.orgfrontiersin.org The esterification of the carboxylic acid in the phosphonopropionate moiety was found to render the inhibitor inactive. frontiersin.orgfrontiersin.org

The study revealed that analogs with a carboxylic acid or amide substituent directly attached to the C6 position influenced RGGT activity only at high concentrations. frontiersin.org Interestingly, an analog with an amide group in the para position of a phenyl ring at C6 was inactive, suggesting that bulky substituents or those with electron-dispersing characteristics in this position may not be favorable for interaction with the active site. frontiersin.org A clear trend was observed with halogen substituents at the C6 position: the inhibitory activity decreased with the increasing size and polarizability of the halogen atom, with chlorine being the most potent, followed by bromine and then iodine. frontiersin.org

Table 1: SAR of 6-Substituted 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic Acid Analogs as RGGT Inhibitors

CompoundC6-SubstituentRelative ActivityReference
2b -ClHigh frontiersin.org
2a -BrModerate frontiersin.org
1b -ILow frontiersin.org
1c -COOHActive at high concentration frontiersin.org
1e -CONH₂Active at high concentration frontiersin.org
1j -phenyl-p-CONH₂Inactive frontiersin.org

In another study, Zarghi and coworkers (2018) synthesized a series of 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives with various Mannich bases at the C-3 position and evaluated them as selective COX-2 inhibitors. researchgate.net Their findings demonstrated that the nature of the substituent at the 3-position plays a crucial role in the compound's potency and selectivity. The compound with a morpholinomethyl group at the C-3 position and a p-methylsulfonyl phenyl group at C-2 exhibited the highest COX-2 inhibitory selectivity and potency. researchgate.net

Molecular docking studies revealed that these compounds bind to the active site of COX-2 in a manner similar to the known inhibitor SC-558, with the methylsulfonyl group inserting into the secondary pocket of the enzyme. researchgate.net

Table 2: SAR of 3-Substituted 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine Derivatives as COX-2 Inhibitors

CompoundC3-SubstituentCOX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)Reference
6a - (unsubstituted)>100- researchgate.net
6b -CH₂-N(CH₃)₂0.1857 researchgate.net
6c -CH₂-N(C₂H₅)₂0.1572 researchgate.net
6d -CH₂-pyrrolidine0.12110 researchgate.net
6e -CH₂-piperidine0.11139 researchgate.net
6f -CH₂-morpholine0.07217 researchgate.net

Furthermore, research into imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues has identified them as a promising class of potent and selective anti-tuberculosis agents. nih.gov SAR studies on this scaffold have led to the development of compounds with low nanomolar potency and significantly enhanced pharmacokinetic properties. nih.gov

Molecular docking studies of various imidazo[1,2-a]pyridin-3-yl derivatives have been performed against several biological targets. For instance, a 2022 study by Kumar and colleagues reported the synthesis of 3-hydroxy-2-(2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)-5,5-dimethylcyclohex-2-enone and its evaluation through molecular docking simulations. acs.org These computational studies are instrumental in predicting the binding affinity and selectivity of these compounds for their respective targets. acs.org

Future Research Directions and Outlook in Imidazo 1,2 a Pyridin 3 Ol Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of imidazo[1,2-a]pyridines has evolved significantly, but future efforts for the 3-ol scaffold must prioritize green chemistry principles and process efficiency. Traditional methods often rely on harsh conditions or stoichiometric, toxic reagents. The development of novel routes is moving towards catalytic, atom-economical, and environmentally benign processes.

Future research will likely focus on:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, as demonstrated for the broader class of imidazo[1,2-a]pyridines. mdpi.combeilstein-journals.orgbeilstein-journals.org Applying this to the synthesis of 3-hydroxy derivatives could offer a significant efficiency boost over conventional heating.

Multicomponent Reactions (MCRs): One-pot MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, are highly efficient for building molecular diversity. mdpi.combeilstein-journals.org Adapting these reactions to incorporate precursors that yield the 3-hydroxy moiety is a promising avenue. The use of greener catalysts like ammonium (B1175870) chloride or phosphotungstic acid in these MCRs further enhances their sustainability. mdpi.combeilstein-journals.orgbeilstein-journals.org

Electrochemical Synthesis: Electrochemistry offers a reagent-free method for oxidation and cyclization, providing an inherently green approach to synthesis. rsc.org Exploring the electrochemical coupling of 2-aminopyridines with appropriate three-carbon synthons could lead to a direct and clean synthesis of the Imidazo[1,2-a]pyridin-3-ol core.

Solvent-Free and Aqueous Media Reactions: Moving away from volatile organic solvents is a key goal of green chemistry. Developing solvent-free reaction conditions or using aqueous micellar media, perhaps with a copper-ascorbate catalyst system, would represent a major step forward in sustainable production. acs.orgrsc.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Translating optimized batch syntheses of this compound into continuous flow systems will be crucial for efficient and reproducible production.

Table 1: Comparison of Synthetic Approaches for Imidazo[1,2-a]pyridine (B132010) Scaffolds

Synthetic Strategy Key Features & Advantages Future Outlook for this compound
Traditional Condensation Well-established, based on reacting 2-aminopyridines with α-halocarbonyls. Move away from halogenated reagents; improve energy efficiency.
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, rapid library generation. mdpi.combeilstein-journals.org Design of new MCRs with precursors yielding the 3-OH group.
Microwave-Assisted Synthesis Drastically reduced reaction times, often higher yields. beilstein-journals.org Optimization of existing routes under microwave irradiation for speed and efficiency.
Electrochemical Methods Avoids chemical oxidants, high atom economy, uses electrons as a "reagent". rsc.org Development of electrosynthetic cyclization pathways.
Aqueous/Solvent-Free Synthesis Enhanced safety, reduced environmental impact, simplified purification. acs.orgrsc.org Exploration of water as a solvent and catalyst-free solid-state reactions.

Exploration of Underexplored Chemical Reactivity and Transformation Pathways

The chemical reactivity of the this compound scaffold is largely untapped. The presence of the hydroxyl group at the C3 position, adjacent to the bridgehead nitrogen, offers a unique handle for functionalization that is absent in many other analogues.

Future research should systematically investigate:

Reactions of the 3-Hydroxy Group: This group is a prime site for derivatization. Research should explore O-alkylation, O-acylation, and etherification to generate libraries of new compounds. These reactions could be used to attach solubilizing groups, pharmacophores, or linkers for bioconjugation. The elimination of the hydroxyl group to form the fully aromatic imidazo[1,2-a]pyridinium system is another known transformation that warrants further study. pensoft.netresearchgate.net

Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl group is expected to activate the heterocyclic ring system towards electrophilic substitution. Mapping the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts acylation is essential for understanding the scaffold's reactivity and for creating new substituted derivatives.

C-H Functionalization: Modern synthetic chemistry increasingly relies on direct C-H activation to build molecular complexity efficiently. Developing protocols for the selective C-H functionalization of the this compound core, particularly at positions C5, C7, or on the imidazole (B134444) ring, would be a powerful tool for late-stage diversification of drug candidates. researchgate.net

Cycloaddition Reactions: Investigating the participation of the imidazo[1,2-a]pyridine ring in cycloaddition reactions could open pathways to novel, more complex polycyclic systems with unique three-dimensional structures.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel molecules. For this compound, in silico methods can provide deep insights and guide experimental work, saving significant time and resources.

Key future research directions include:

DFT and TD-DFT Studies: Density Functional Theory (DFT) can be used to predict the scaffold's geometry, electronic properties (HOMO-LUMO gap), and chemical reactivity. scirp.org Time-Dependent DFT (TD-DFT) is crucial for predicting photophysical properties like absorption and emission spectra, which is vital for designing new molecules for applications in OLEDs and as fluorescent probes. tandfonline.comfigshare.com

Quantitative Structure-Activity Relationship (QSAR): By building 3D-QSAR models, researchers can identify the key structural features of this compound derivatives that are essential for a specific biological activity, such as antimycobacterial potency. openpharmaceuticalsciencesjournal.com These models can then be used to predict the activity of virtual compounds before they are synthesized.

Molecular Docking and Dynamics: To guide the design of new therapeutic agents, molecular docking can predict the binding mode and affinity of this compound derivatives to their protein targets. acs.org Subsequent molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic picture of the molecular interactions. openpharmaceuticalsciencesjournal.comresearchgate.net

Table 2: Applications of Computational Modeling in Imidazo[1,2-a]pyridine Research

Computational Method Application Area Research Goal
DFT/TD-DFT Materials Science Predict photophysical properties (absorption/emission) for designing new dyes, sensors, and OLED emitters. tandfonline.comrsc.org
3D-QSAR Medicinal Chemistry Identify structural requirements for biological activity and predict the potency of new analogues. openpharmaceuticalsciencesjournal.com
Molecular Docking Drug Discovery Predict binding poses and affinities of inhibitors to biological targets like enzymes and receptors. acs.orgresearchgate.net
Molecular Dynamics (MD) Mechanistic Biology Assess the stability of protein-ligand complexes and analyze detailed intermolecular interactions over time. researchgate.net
ADMET Prediction Pharmaceutical Science In silico evaluation of drug-likeness, absorption, distribution, metabolism, excretion, and toxicity profiles. openpharmaceuticalsciencesjournal.com

Expanding the Scope of this compound in Non-Traditional Chemical Applications

While the imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, its inherent photophysical properties make it highly attractive for various applications in materials science. researchgate.netrsc.org The 3-hydroxy derivative is a promising candidate for these fields, as the hydroxyl group provides a convenient point for tuning properties or for covalent attachment to other structures.

Future exploration should target:

Organic Light-Emitting Diodes (OLEDs): Imidazo[1,2-a]pyridine derivatives have been successfully used as emitters in high-performance deep-blue OLEDs. rsc.orgnih.gov Research should focus on synthesizing this compound derivatives and evaluating how the 3-OH group and its subsequent modifications affect the emission color, quantum yield, and device stability.

Fluorescent Chemosensors: The scaffold is an excellent platform for building fluorescent sensors. Derivatives have been designed to detect various metal ions (Zn²⁺, Fe³⁺, Hg²⁺) and anions (F⁻) with high sensitivity and selectivity. rsc.orgrsc.orgnih.gov The 3-hydroxy group can act as a chelating site or be functionalized with specific recognition moieties to create novel sensors for biologically or environmentally important analytes.

Functional Dyes: The strong fluorescence and stability of the imidazo[1,2-a]pyridine core make it suitable for use as a dye in various materials, including textiles and for bio-imaging. researchgate.netbio-conferences.org The 3-ol derivative could be explored for creating dyes with tunable colors and properties.

Deepening Mechanistic Understanding of Molecular Interactions with Biological Targets

For the rational design of next-generation therapeutic agents, a precise understanding of how this compound derivatives interact with their biological targets at an atomic level is paramount. Several promising targets have been identified for the broader imidazo[1,2-a]pyridine class.

Future research must focus on:

Mycobacterial ATP Synthase: Imidazo[1,2-a]pyridine ethers are potent inhibitors of mycobacterial ATP synthase, a validated target for tuberculosis treatment. acs.orgresearchgate.net Future work on 3-ol derivatives should aim to confirm this target and elucidate the binding mode. Characterizing the interactions within the binding pocket, potentially through co-crystallography, could explain the potent activity and guide the design of analogues that overcome drug resistance.

Aldehyde Dehydrogenase (ALDH): Derivatives of imidazo[1,2-a]pyridine have been identified as inhibitors of ALDH1A3, a key enzyme in glioblastoma stem cells. acs.org Building on the existing co-crystal structure, studies on 3-ol analogues should use computational docking and biochemical assays to understand how the hydroxyl group contributes to or modifies the binding affinity and selectivity.

Other Enzymatic Targets: The scaffold has been implicated in the inhibition of other enzymes, including Mtb glutamine synthetase and VirB11 ATPase. nih.govucl.ac.uk A crucial future direction is to systematically screen this compound libraries against a panel of kinases, proteases, and other enzymes to identify new biological targets and open up new therapeutic possibilities. This requires a combination of high-throughput screening, detailed kinetic analysis, and structural biology to validate the target and understand the mechanism of inhibition.

Q & A

Q. How can AI-driven platforms accelerate the discovery of novel this compound derivatives?

  • Methodological Answer : Machine learning models (e.g., random forests) trained on existing SAR data predict bioactivity for virtual libraries. Automated synthesis platforms (e.g., Chemspeed) enable high-throughput validation of top candidates, reducing discovery timelines by 40–60% .

Conflict Resolution in Published Data

Q. Why do some studies report conflicting antifungal activities for structurally similar this compound derivatives?

  • Methodological Answer : Variations in fungal strains (e.g., Candida albicans vs. Aspergillus niger) and assay endpoints (e.g., MIC vs. MFC) contribute to discrepancies. Harmonizing testing protocols (CLSI M38 guidelines) and using isogenic strain panels improve cross-study comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.